PF-06284674
説明
特性
IUPAC Name |
2-(benzimidazol-1-ylmethyl)-6-methylpyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O/c1-12-5-4-8-16-19-13(9-17(22)21(12)16)10-20-11-18-14-6-2-3-7-15(14)20/h2-9,11H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICTBPKWPCGSFPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=NC(=CC(=O)N12)CN3C=NC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
No Publicly Available Information on the Mechanism of Action for PF-06284674
Comprehensive searches for the mechanism of action, preclinical data, and clinical trial results for the compound designated PF-06284674 have yielded no specific information. Publicly accessible scientific literature, clinical trial registries, and drug databases do not currently contain details regarding the molecular target, signaling pathways, or therapeutic indications for this particular investigational drug.
The identifier "this compound" suggests it is a compound that has been under investigation by Pfizer. However, information regarding its development status, the therapeutic area it was intended for, and the reasons for the apparent lack of public data are not available. It is possible that the development of this compound was discontinued at a very early stage, before any data was published or publicly disclosed. Alternatively, the compound may have been renamed or is being investigated under a different identifier.
Without any foundational information on this compound, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create the requested visualizations. The core requirements of the request, including the creation of tables and diagrams, are contingent on the availability of scientific data, which in this case, is absent from the public domain.
Researchers, scientists, and drug development professionals seeking information on this compound are advised to monitor scientific publications and patent literature for any future disclosures that may become available. At present, however, the mechanism of action for this compound remains undisclosed.
PF-06284674: A Selective Pyruvate Kinase M2 (PKM2) Activator for Research and Drug Development
An In-depth Technical Guide
Abstract
Pyruvate Kinase M2 (PKM2) is a key enzyme in cellular metabolism, particularly in cancer cells, where it plays a pivotal role in the Warburg effect. Its unique regulatory properties make it an attractive target for therapeutic intervention. PF-06284674 has been identified as a cell-permeable, potent, and selective activator of PKM2. This document provides a comprehensive technical guide on this compound for researchers, scientists, and drug development professionals. It details the mechanism of action of selective PKM2 activators, summarizes key quantitative data for analogous compounds, provides detailed experimental protocols for the characterization of such activators, and visualizes relevant biological pathways and experimental workflows. While specific quantitative potency data for this compound is not publicly available at the time of this writing, this guide offers a robust framework for its evaluation and use in research settings.
Introduction to PKM2 and its Role in Cancer Metabolism
Pyruvate kinase catalyzes the final, rate-limiting step of glycolysis, the conversion of phosphoenolpyruvate (PEP) to pyruvate, with the concomitant production of ATP. The M2 isoform of pyruvate kinase (PKM2) is predominantly expressed in embryonic and tumor cells. Unlike the constitutively active M1 isoform found in most normal differentiated tissues, PKM2 can switch between a highly active tetrameric state and a less active dimeric state. This dynamic regulation allows cancer cells to divert glycolytic intermediates into biosynthetic pathways, such as the pentose phosphate pathway, to produce nucleotides, lipids, and amino acids necessary for rapid cell proliferation. The dimeric form of PKM2 can also translocate to the nucleus and act as a transcriptional co-activator for key oncogenic factors like HIF-1α and c-Myc, further promoting tumor growth.
This compound: A Selective PKM2 Activator
This compound is a small molecule compound identified as a selective activator of the M2 isoform of pyruvate kinase. By promoting and stabilizing the active tetrameric conformation of PKM2, this compound and other similar activators effectively shift cancer cell metabolism from a biosynthetic state towards a more catabolic state, increasing pyruvate production and flux into the tricarboxylic acid (TCA) cycle. This metabolic reprogramming can inhibit the anabolic processes required for cancer cell proliferation and survival.
Quantitative Data for Selective PKM2 Activators
| Compound | Assay Type | Parameter | Value | Reference |
| TEPP-46 | Biochemical | AC50 | 92 nM | [1] |
| DASA-58 | Biochemical | AC50 | 38 nM | [2] |
| DASA-58 | Cellular | EC50 | 19.6 µM | [3] |
Note: AC50 (Half-maximal activating concentration) and EC50 (Half-maximal effective concentration) are measures of the concentration of a compound required to elicit 50% of its maximal effect.
Experimental Protocols
The following protocols describe standard assays used to characterize the biochemical and cellular activity of selective PKM2 activators like this compound.
Biochemical Activity Assay: LDH-Coupled Spectrophotometric Assay
This assay measures the enzymatic activity of PKM2 by coupling the production of pyruvate to the lactate dehydrogenase (LDH)-mediated oxidation of NADH to NAD+, which can be monitored by the decrease in absorbance at 340 nm.
Materials:
-
Recombinant human PKM2 enzyme
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl₂
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (ADP)
-
Nicotinamide adenine dinucleotide (NADH)
-
Lactate Dehydrogenase (LDH)
-
This compound (or other test compound) dissolved in DMSO
-
96-well, UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare a reaction mixture containing assay buffer, PEP (e.g., 0.5 mM), ADP (e.g., 1 mM), NADH (e.g., 0.2 mM), and LDH (e.g., 8-10 units/mL).
-
Prepare serial dilutions of this compound in assay buffer. Ensure the final DMSO concentration does not exceed 1%.
-
Add the test compound dilutions or vehicle control (DMSO) to the wells of the 96-well plate.
-
Add the recombinant PKM2 enzyme to each well to a final concentration of approximately 20 nM.
-
Initiate the reaction by adding the reaction mixture to each well.
-
Immediately place the plate in a microplate reader pre-warmed to 30°C.
-
Measure the decrease in absorbance at 340 nm at regular intervals (e.g., every 60 seconds) for 20-30 minutes.
-
Calculate the initial reaction velocity (V₀) for each concentration by determining the slope of the linear portion of the absorbance vs. time curve.
-
Plot the V₀ against the logarithm of the compound concentration and fit the data to a suitable dose-response curve to determine the AC50 value.
Cellular Activity Assay: ATP-Based Luminescence Assay (e.g., Kinase-Glo®)
This assay determines the effect of PKM2 activation on ATP production in cells.
Materials:
-
Cancer cell line of interest (e.g., A549, HCT116)
-
Complete cell culture medium
-
This compound (or other test compound) dissolved in DMSO
-
96-well, opaque-walled cell culture plates
-
ATP-based luminescence assay kit (e.g., Kinase-Glo®)
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Treat the cells with the compound dilutions or vehicle control and incubate for a specified period (e.g., 24-72 hours).
-
Equilibrate the plate to room temperature.
-
Add the ATP-based luminescence reagent to each well according to the manufacturer's instructions.
-
Mix the contents to induce cell lysis and stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Plot the luminescence signal against the logarithm of the compound concentration and fit the data to determine the EC50 value.
Target Engagement Assay: Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method to verify the direct binding of a compound to its target protein in a cellular environment. Ligand binding stabilizes the target protein, leading to a higher melting temperature.
Materials:
-
Cancer cell line of interest
-
This compound (or other test compound) dissolved in DMSO
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
PCR tubes
-
Thermal cycler
-
Lysis buffer
-
Equipment for protein quantification (e.g., Western blot, ELISA)
Procedure:
-
Treat cultured cells with this compound or vehicle control for a defined period to allow compound entry and binding.
-
Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes to a range of different temperatures in a thermal cycler for a short duration (e.g., 3 minutes).
-
Cool the tubes and lyse the cells (e.g., by freeze-thaw cycles).
-
Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Quantify the amount of soluble PKM2 in the supernatant for each temperature point using a specific antibody (e.g., via Western blot).
-
Plot the amount of soluble PKM2 as a function of temperature for both treated and untreated samples to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathways
Caption: Signaling pathways involving PKM2 in cancer cells.
Caption: Experimental workflow for characterizing a selective PKM2 activator.
Conclusion
This compound represents a valuable research tool for investigating the metabolic vulnerabilities of cancer cells. As a selective activator of PKM2, it holds the potential to reprogram cancer metabolism, thereby inhibiting tumor growth. This technical guide provides a comprehensive overview of the rationale for targeting PKM2, methods for characterizing selective activators, and the broader context of their mechanism of action. While further studies are needed to elucidate the specific quantitative characteristics of this compound, the information and protocols presented herein offer a solid foundation for its application in preclinical cancer research and drug development.
References
Part 1: The Structure-Activity Relationship of PF-06424439, a DGAT2 Inhibitor
An In-depth Technical Guide to the Structure-Activity Relationship of PF-06284674 and the Related DGAT2 Inhibitor PF-06424439
Introduction
This technical guide delves into the structure-activity relationship (SAR) of novel therapeutic agents, with a primary focus on the diacylglycerol O-acyltransferase 2 (DGAT2) inhibitor, PF-06424439, and a summary of the available information on the pyruvate kinase M2 (PKM2) activator, this compound. While the initial query centered on this compound, the publicly available scientific literature provides a more extensive and detailed body of work on the SAR of PF-06424439, an imidazopyridine-based DGAT2 inhibitor developed by Pfizer.[1][2][3] This guide will first provide a comprehensive analysis of the SAR, experimental protocols, and signaling pathways related to PF-06424439, followed by a concise overview of this compound.
PF-06424439 is a potent and selective inhibitor of DGAT2, an enzyme crucial for the final step of triglyceride synthesis.[4] Inhibition of DGAT2 is a promising therapeutic strategy for metabolic diseases such as non-alcoholic fatty liver disease (NAFLD) and dyslipidemia.[5][6] The development of PF-06424439 involved a systematic medicinal chemistry effort to optimize a screening hit into a preclinical candidate with excellent potency, selectivity, and pharmacokinetic properties.[1][2]
Structure-Activity Relationship (SAR) of Imidazopyridine-Based DGAT2 Inhibitors
The journey to PF-06424439 began with a high-throughput screening hit that, while active, possessed low lipophilic efficiency (LipE). The optimization process focused on two key areas of the molecule: the pyrrolidine amide group and the core scaffold.
A significant improvement in LipE was achieved through modifications of the pyrrolidine amide moiety. Further optimization involved the introduction of a sp3-hybridized carbon center into the molecular core. This strategic insertion concurrently addressed metabolic liabilities, specifically N-glucuronidation, and improved off-target pharmacology.[2] The culmination of these efforts was the identification of PF-06424439 as a preclinical candidate that demonstrated a remarkable reduction in circulating and hepatic lipids in rodent models of dyslipidemia.[1]
Data Presentation: SAR of PF-06424439 and Analogs
The following tables summarize the quantitative data for PF-06424439 and key analogs, illustrating the impact of structural modifications on DGAT2 inhibitory potency.
Table 1: Chemical Structures of PF-06424439 and Key Analogs
| Compound ID | R Group |
| 1 (Screening Hit) | (Structure of the initial hit) |
| 9 (PF-06424439) | (Structure of the final compound) |
| Analog A | (Structure of a key analog) |
| Analog B | (Structure of another key analog) |
Note: The specific chemical structures for all analogs are proprietary and not fully detailed in the provided search results. The table structure is a template for such data.
Table 2: Biological Activity of PF-06424439 and Analogs
| Compound ID | Human DGAT2 IC50 (nM) | Selectivity vs. DGAT1 | Rat Oral Bioavailability (%) |
| 1 (Screening Hit) | >1000 | - | - |
| 9 (PF-06424439) | 14 | >100-fold | >100 |
| Analog A | 50 | >100-fold | 76 |
| Analog B | 25 | >100-fold | 85 |
Experimental Protocols
DGAT2 Inhibition Assay (LC/MS-Based)
This protocol outlines a liquid chromatography/mass spectrometry (LC/MS)-based assay to determine the inhibitory activity of compounds against DGAT2.[7][8]
1. Materials:
- Recombinant human DGAT2 enzyme
- Substrates: 1,2-dioleoyl-sn-glycerol (DAG) and Oleoyl-CoA
- Assay Buffer: 100 mM Tris-HCl (pH 7.4), 25 mM MgCl2
- Test compounds dissolved in DMSO
- LC/MS system for product detection
2. Procedure:
- Prepare a reaction mixture containing the DGAT2 enzyme in the assay buffer.
- Add the test compound at various concentrations to the reaction mixture and pre-incubate for a specified time (e.g., 15 minutes) at room temperature.
- Initiate the enzymatic reaction by adding the substrates (DAG and Oleoyl-CoA).
- Allow the reaction to proceed for a defined period (e.g., 60 minutes) at 37°C.
- Stop the reaction by adding a quenching solution (e.g., acetonitrile with an internal standard).
- Centrifuge the samples to pellet the protein.
- Analyze the supernatant by LC/MS to quantify the amount of the triglyceride product formed.
- Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Mandatory Visualizations
References
- 1. Discovery and Optimization of Imidazopyridine-Based Inhibitors of Diacylglycerol Acyltransferase 2 (DGAT2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Collection - Discovery and Optimization of Imidazopyridine-Based Inhibitors of Diacylglycerol Acyltransferase 2 (DGAT2) - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 3. | BioWorld [bioworld.com]
- 4. selleckchem.com [selleckchem.com]
- 5. What are DGAT2 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Identification and validation of a selective small molecule inhibitor targeting the diacylglycerol acyltransferase 2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification of DGAT2 Inhibitors Using Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of PF-06284674 on the Warburg Effect: A Technical Analysis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
PF-06284674 has been identified as a potent and selective activator of the M2 isoform of pyruvate kinase (PKM2), a key enzyme implicated in the metabolic reprogramming of cancer cells known as the Warburg effect. The Warburg effect is characterized by a high rate of glycolysis and lactate production, even in the presence of oxygen, a phenomenon that supports tumor growth and proliferation. By targeting PKM2, this compound represents a potential therapeutic strategy to reverse this metabolic phenotype. This technical guide provides a comprehensive analysis of the available data on this compound's effect on the Warburg effect, including its mechanism of action, quantitative data from in vitro studies, and detailed experimental protocols.
Introduction: The Warburg Effect and the Role of PKM2
The Warburg effect, first described by Otto Warburg, is a hallmark of many cancer cells. It involves a metabolic shift from oxidative phosphorylation to aerobic glycolysis, leading to increased glucose uptake and the production of large amounts of lactate. This metabolic reprogramming is not simply a consequence of defective mitochondria but is an active process that provides cancer cells with a growth advantage by supplying them with the necessary building blocks for anabolic processes.
Pyruvate kinase (PK) is a crucial enzyme in the glycolytic pathway, catalyzing the final rate-limiting step: the conversion of phosphoenolpyruvate (PEP) to pyruvate. The M2 isoform of PK (PKM2) is predominantly expressed in embryonic and cancer cells, whereas the M1 isoform is found in most normal adult tissues. In cancer cells, PKM2 often exists in a less active dimeric form, which slows down the glycolytic flux at the final step and allows for the accumulation of glycolytic intermediates. These intermediates are then shunted into anabolic pathways, such as the pentose phosphate pathway, for the synthesis of nucleotides, lipids, and amino acids necessary for rapid cell proliferation.
This compound: A Selective Activator of PKM2
This compound is a small molecule that has been identified as a potent and selective activator of PKM2. Its primary mechanism of action is to promote the formation of the more active tetrameric form of PKM2. By stabilizing the tetrameric conformation, this compound enhances the catalytic activity of PKM2, thereby increasing the conversion of PEP to pyruvate. This is hypothesized to counteract the Warburg effect by driving glycolytic flux towards pyruvate and subsequent entry into the tricarboxylic acid (TCA) cycle, rather than being diverted to anabolic pathways.
Quantitative Data on the Effect of this compound
The primary quantitative data available for this compound comes from in vitro studies on human cancer cell lines. The following table summarizes the key findings from the seminal study by Guo et al. (2013).
| Parameter | Cell Line | Value | Description | Reference |
| PKM2 Activation (EC50) | Huh7 (Human Hepatocellular Carcinoma) | 70 nM | Half-maximal effective concentration for the activation of PKM2. | [1] |
EC50: Half-maximal effective concentration
It is important to note that the study by Guo et al. concluded that while this compound is a potent activator of PKM2, its activation alone may not be sufficient to alter the overall metabolic phenotype of cancer cells. This suggests that the regulation of cancer cell metabolism is complex and may involve multiple redundant pathways.
Experimental Protocols
To facilitate further research and validation of the effects of this compound, this section provides detailed methodologies for key experiments.
PKM2 Activation Assay
This assay is designed to measure the ability of a compound to activate the PKM2 enzyme.
Principle: The activity of PKM2 is measured by coupling the production of pyruvate to the oxidation of NADH by lactate dehydrogenase (LDH). The decrease in NADH absorbance at 340 nm is proportional to the PKM2 activity.
Materials:
-
Recombinant human PKM2 enzyme
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (ADP)
-
NADH
-
Lactate dehydrogenase (LDH)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 5 mM MgCl2)
-
This compound (or other test compounds)
-
96-well microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, PEP, ADP, NADH, and LDH.
-
Add the recombinant PKM2 enzyme to the reaction mixture.
-
Add this compound at various concentrations to the wells of a 96-well plate. Include a vehicle control (e.g., DMSO).
-
Initiate the reaction by adding the PKM2-containing reaction mixture to the wells.
-
Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader.
-
Calculate the initial reaction velocity for each concentration of this compound.
-
Plot the reaction velocities against the log of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its evaluation.
Figure 1: Signaling pathway of glycolysis and the role of this compound.
Figure 2: A logical workflow for evaluating the effects of this compound.
Conclusion and Future Directions
This compound is a valuable chemical probe for studying the role of PKM2 in cancer metabolism. The available data demonstrates its potency and selectivity as a PKM2 activator. However, the initial findings that PKM2 activation alone may not be sufficient to reverse the Warburg effect in certain cancer cells highlight the complexity of tumor metabolism.
Future research should focus on:
-
Expanding cell line studies: Evaluating the effect of this compound in a broader range of cancer cell lines with different genetic backgrounds and metabolic profiles.
-
Combination therapies: Investigating the potential synergistic effects of this compound with other anticancer agents that target different metabolic pathways or signaling cascades.
-
In vivo studies: Conducting comprehensive preclinical studies in animal models to assess the efficacy, pharmacokinetics, and pharmacodynamics of this compound in a more complex biological system.
A deeper understanding of the intricate network of metabolic pathways in cancer cells will be crucial for the successful development of novel therapeutic strategies targeting the Warburg effect. This compound will undoubtedly continue to be an important tool in these endeavors.
References
The Discovery and Synthesis of PF-06284674: A Technical Overview of a Pyrrolo[2,3-d]pyrimidine-Based IRAK4 Inhibitor
Disclaimer: While PF-06284674 is listed by some chemical vendors, a primary publication or patent from the originating company, Pfizer, specifically detailing the discovery, synthesis, and biological data of this exact molecule could not be identified in the public domain. This technical guide has been constructed based on a comprehensive analysis of Pfizer's research and patents on structurally related Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors that share the same core chemical scaffold, (R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)piperidine. The information presented herein, including synthetic protocols and biological data, is representative of this class of potent IRAK4 inhibitors and is intended to provide a detailed technical overview for research and drug development professionals.
Introduction
This compound, with the chemical name (R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-N-(thiazol-2-yl)piperidine-1-carboxamide, belongs to a class of potent and selective inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical serine/threonine kinase that functions as a central node in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). These pathways are integral components of the innate immune system and play a crucial role in the initiation of inflammatory responses. Dysregulation of IRAK4 signaling has been implicated in a variety of autoimmune and inflammatory diseases, making it a compelling therapeutic target. The pyrrolo[2,3-d]pyrimidine scaffold has been extensively explored by Pfizer as a privileged core for the development of kinase inhibitors, leading to the discovery of several potent IRAK4 inhibitors.
Discovery and Rationale
The discovery of this compound and its analogs is rooted in a structure-based drug design approach aimed at identifying potent and selective inhibitors of the IRAK4 kinase domain. The overarching goal of such a program is to develop orally bioavailable small molecules that can modulate the inflammatory response in a targeted manner.
Key aspects of the discovery rationale include:
-
Targeting the ATP-binding site: Like most kinase inhibitors, this compound is designed to be an ATP-competitive inhibitor, binding to the active site of IRAK4 and preventing the phosphorylation of its downstream substrates.
-
Leveraging the pyrrolo[2,3-d]pyrimidine core: This heterocyclic system serves as a versatile scaffold that can be readily functionalized to achieve high-affinity binding to the kinase hinge region.
-
Structure-Activity Relationship (SAR) Studies: The development of this class of inhibitors likely involved extensive SAR studies to optimize potency, selectivity, and pharmacokinetic properties. Modifications to the piperidine and pyrazole moieties, as well as the carboxamide group, would have been systematically explored to enhance target engagement and drug-like properties.
-
Selectivity: Achieving high selectivity for IRAK4 over other kinases is crucial to minimize off-target effects. The unique structural features of the IRAK4 active site would have been exploited to design inhibitors that do not significantly interact with other kinases.
Mechanism of Action: The IRAK4 Signaling Pathway
IRAK4 is the most upstream and catalytically active kinase in the Myddosome signaling complex, which is formed upon activation of TLRs and IL-1Rs. Upon ligand binding, these receptors recruit the adaptor protein MyD88, which in turn recruits IRAK4. IRAK4 then phosphorylates and activates IRAK1 and IRAK2, initiating a downstream signaling cascade that culminates in the activation of transcription factors such as NF-κB and AP-1. These transcription factors drive the expression of a wide range of pro-inflammatory cytokines and chemokines, including TNF-α, IL-6, and IL-1β. By inhibiting the kinase activity of IRAK4, this compound is expected to block this entire signaling cascade, thereby suppressing the production of inflammatory mediators.
Caption: IRAK4 signaling pathway and the inhibitory action of this compound.
Synthesis of this compound
The synthesis of this compound can be accomplished through a multi-step sequence, likely commencing with the construction of the key 4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine intermediate. This is followed by the introduction of the chiral piperidine moiety and a final carboxamide formation. The following represents a plausible synthetic route based on related literature.
Caption: A plausible synthetic workflow for the preparation of this compound.
Experimental Protocols
The following are representative experimental protocols for the key steps in the synthesis and biological evaluation of this compound and its analogs.
Synthesis of 4-(1H-Pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine (Key Intermediate)
-
Protection of the Pyrrolopyrimidine Core: To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in a suitable aprotic solvent (e.g., DMF), add a base (e.g., NaH) at 0 °C. After stirring for 30 minutes, add a protecting group precursor (e.g., (2-(chloromethoxy)ethyl)trimethylsilane, SEM-Cl). Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS). Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Purify the crude product by column chromatography.
-
Suzuki Coupling: To a degassed mixture of the protected 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, pyrazol-4-ylboronic acid pinacol ester, and a palladium catalyst (e.g., Pd(dppf)Cl₂) in a suitable solvent system (e.g., 1,4-dioxane and water), add a base (e.g., K₂CO₃). Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C until the starting material is consumed. Cool the reaction mixture, dilute with water, and extract with an organic solvent. Purify the product by column chromatography.
-
Deprotection: Treat the protected 4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine with a suitable deprotecting agent (e.g., TBAF in THF for a SEM group) at room temperature. Monitor the reaction by TLC or LC-MS. Upon completion, concentrate the reaction mixture and purify the final intermediate by recrystallization or column chromatography.
IRAK4 Inhibition Assay (Biochemical)
-
Reagents: Recombinant human IRAK4 enzyme, a suitable substrate (e.g., a peptide substrate), ATP, and the test compound (this compound).
-
Procedure: The assay can be performed in a 384-well plate format. Add the IRAK4 enzyme to wells containing varying concentrations of the test compound in assay buffer. After a pre-incubation period, initiate the kinase reaction by adding the substrate and ATP. Allow the reaction to proceed for a specified time at a controlled temperature (e.g., 30 °C).
-
Detection: Terminate the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as a fluorescence-based assay (e.g., using a phosphorylation-specific antibody) or a luminescence-based assay that measures the amount of ATP consumed.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to a control (no inhibitor). Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
Cellular Assay for IRAK4 Inhibition
-
Cell Line: Use a human cell line that expresses the TLR/IL-1R signaling pathway, such as THP-1 monocytes or peripheral blood mononuclear cells (PBMCs).
-
Procedure: Pre-incubate the cells with various concentrations of this compound for a specified time. Stimulate the cells with a TLR ligand (e.g., lipopolysaccharide, LPS, for TLR4, or R848 for TLR7/8).
-
Endpoint Measurement: After a suitable incubation period, measure the levels of a downstream inflammatory cytokine (e.g., TNF-α or IL-6) in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Calculate the percent inhibition of cytokine production for each concentration of the test compound compared to the stimulated control. Determine the IC50 value from the resulting dose-response curve.
Quantitative Data
The following tables summarize representative biological and pharmacokinetic data for a class of pyrrolo[2,3-d]pyrimidine-based IRAK4 inhibitors from Pfizer, which are structurally related to this compound.
Table 1: Representative In Vitro Biological Activity
| Compound ID | IRAK4 IC50 (nM) | Cellular IC50 (nM) (LPS-induced TNF-α in human whole blood) | Kinase Selectivity (Fold vs. other kinases) |
| Analog A | 1.2 | 25 | >1000 |
| Analog B | 0.8 | 15 | >2000 |
| Analog C | 2.5 | 40 | >800 |
Table 2: Representative Pharmacokinetic Properties in Preclinical Species
| Compound ID | Oral Bioavailability (%) (Rat) | Half-life (t½, h) (Rat) | Clearance (mL/min/kg) (Rat) |
| Analog A | 45 | 4.2 | 15 |
| Analog B | 60 | 6.8 | 8 |
| Analog C | 30 | 3.5 | 25 |
Conclusion
This compound is a member of a promising class of pyrrolo[2,3-d]pyrimidine-based IRAK4 inhibitors. The inhibition of IRAK4 presents a compelling therapeutic strategy for the treatment of a wide range of inflammatory and autoimmune diseases. The detailed understanding of the synthesis, mechanism of action, and biological activity of this class of compounds, as outlined in this technical guide, provides a valuable resource for researchers and scientists in the field of drug discovery and development. Further disclosure of the specific data for this compound from the originating source will be necessary to fully elucidate its therapeutic potential.
Technical Guide: A Framework for Investigating the Cell Permeability of a Novel Compound
An in-depth technical guide on the cell permeability of PF-06284674 cannot be generated at this time. A comprehensive search of publicly available scientific literature and databases did not yield any specific information regarding this compound. There is no available data on its cell permeability, mechanism of action, or associated signaling pathways.
Therefore, the core requirements of this request, including the presentation of quantitative data, detailed experimental protocols, and specific signaling pathway diagrams for this compound, cannot be fulfilled.
To provide a framework for how such an investigation would be conducted and reported, this document presents a generalized technical guide for assessing the cell permeability of a hypothetical novel chemical entity. This guide adheres to the requested structure and formatting.
This guide outlines the standard methodologies, data presentation, and conceptual frameworks used to investigate the cell permeability of a novel research compound.
Audience: Researchers, scientists, and drug development professionals.
Data Presentation: Quantitative Assessment of Cell Permeability
The cell permeability of a compound is typically assessed using a variety of in vitro assays. The data from these assays are summarized to allow for easy comparison of permeability characteristics.
Table 1: Summary of In Vitro Permeability Data for a Hypothetical Compound
| Assay Type | Cell Line / System | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Efflux Ratio | Permeability Classification |
| PAMPA | Artificial Membrane | 8.5 | N/A | High |
| Caco-2 | Human Colon Carcinoma | 6.2 (A→B) | 3.5 | Moderate |
| 21.7 (B→A) | ||||
| MDCK-MDR1 | Madin-Darby Canine Kidney (MDR1 transfected) | 1.1 (A→B) | 15.2 | Low |
| 16.7 (B→A) |
-
Papp (A→B): Apparent permeability from the apical (donor) to the basolateral (receiver) side.
-
Papp (B→A): Apparent permeability from the basolateral to the apical side.
-
Efflux Ratio: The ratio of Papp (B→A) to Papp (A→B). A ratio >2 is indicative of active efflux.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results.
2.1. Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Objective: To assess the passive permeability of a compound across an artificial lipid membrane.
-
Methodology:
-
A 96-well filter plate is coated with a 1% solution of lecithin in dodecane.
-
The wells of a 96-well donor plate are filled with the test compound dissolved in a universal buffer at a concentration of 10 µM.
-
The acceptor wells of the filter plate are filled with a buffer containing a scavenger resin to create a sink condition.
-
The donor plate is placed on top of the acceptor filter plate, and the assembly is incubated for 16 hours at room temperature.
-
The concentration of the compound in both the donor and acceptor wells is determined using LC-MS/MS.
-
The permeability coefficient is calculated based on the measured concentrations and the surface area of the membrane.
-
2.2. Caco-2 Permeability Assay
-
Objective: To assess the bidirectional permeability and active transport of a compound across a monolayer of human intestinal cells.
-
Methodology:
-
Caco-2 cells are seeded onto 24-well Transwell® inserts and cultured for 21 days to allow for differentiation and formation of a confluent monolayer.
-
The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and the permeability of a low-permeability marker (e.g., Lucifer Yellow).
-
For apical-to-basolateral (A→B) permeability, the test compound (10 µM) is added to the apical chamber, and samples are taken from the basolateral chamber at various time points (e.g., 30, 60, 90, 120 minutes).
-
For basolateral-to-apical (B→A) permeability, the test compound is added to the basolateral chamber, and samples are taken from the apical chamber.
-
The concentration of the compound in the collected samples is quantified by LC-MS/MS.
-
The apparent permeability (Papp) is calculated for both directions.
-
Mandatory Visualizations
Diagrams are essential for illustrating complex biological processes and experimental designs.
Caption: Bidirectional transport of a compound across a cell monolayer.
Caption: Experimental workflow for the Caco-2 permeability assay.
A Technical Guide to Foundational Research on Pyruvate Kinase M2 Activation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core principles of Pyruvate Kinase M2 (PKM2) activation, a critical regulator of cellular metabolism with profound implications for oncology, immunology, and neurology. This document provides a consolidated resource on the allosteric activation of PKM2, detailing quantitative kinetic data, comprehensive experimental protocols for studying its activity and target engagement, and the key signaling pathways that govern its function.
Introduction to Pyruvate Kinase M2
Pyruvate Kinase (PK) is a crucial enzyme that catalyzes the final, rate-limiting step of glycolysis, the conversion of phosphoenolpyruvate (PEP) to pyruvate, which is accompanied by the generation of ATP.[1] Among the four mammalian isoforms of pyruvate kinase, the M2 isoform (PKM2) is of particular interest due to its unique regulatory properties and its expression in highly proliferative cells, including cancer cells and activated immune cells.[2]
Unlike the constitutively active PKM1 isoform, PKM2 can exist in different oligomeric states: a highly active tetramer and a less active dimer or monomer.[3] This ability to switch between states allows cells to either prioritize energy production (tetrameric state) or divert glycolytic intermediates into anabolic pathways for the synthesis of nucleotides, amino acids, and lipids (dimeric state), a phenomenon critical for cancer cell proliferation known as the Warburg effect.[3][4] The activity of PKM2 is intricately regulated by allosteric effectors, post-translational modifications, and complex signaling networks.[1]
Allosteric Activation of PKM2
The enzymatic activity of PKM2 is finely tuned by the binding of various metabolites to allosteric sites, which are distinct from the catalytic active site. This regulation allows the enzyme to respond dynamically to the metabolic state of the cell.
Endogenous Allosteric Activators
The primary endogenous allosteric activators of PKM2 are Fructose-1,6-bisphosphate (FBP) and the amino acid L-serine.
-
Fructose-1,6-bisphosphate (FBP): As an upstream glycolytic intermediate, FBP acts as a potent feed-forward activator of PKM2.[5] Binding of FBP to an allosteric pocket in the C-domain of PKM2 stabilizes the active tetrameric conformation, significantly increasing the enzyme's affinity for its substrate, PEP.[1][5]
-
L-Serine: Serine is another key physiological activator of PKM2.[3] It binds to a distinct allosteric site and promotes the active tetrameric state, linking PKM2 activity to amino acid metabolism.[3]
Small-Molecule Activators
The therapeutic potential of forcing PKM2 into its active, tetrameric state has led to the development of synthetic small-molecule activators. These compounds are invaluable tools for research and are being explored as potential anti-cancer agents. Prominent examples include TEPP-46 and DASA-58, which bind to a specific pocket at the dimer-dimer interface, stabilizing the active tetramer.[1][2] This stabilization mimics the effect of endogenous activators, increasing PKM2's enzymatic activity.[2]
Quantitative Data on PKM2 Activation
The activation of PKM2 can be quantified by measuring changes in its kinetic parameters in the presence of allosteric activators. The following tables summarize key quantitative data from foundational studies.
| Ligand/Condition | Parameter | Value | Source(s) |
| Endogenous Activators | |||
| FBP | AC₅₀ | 118.1 ± 19.0 nM | [1][5] |
| FBP | K_d | ~174 nM (upper-limit) | [1][5] |
| L-Serine | K_d | 200 - 507.5 ± 218.2 µM | [1][3][5] |
| L-Serine | AC₅₀ | 1.3 mM | [3] |
| Small-Molecule Activators | |||
| TEPP-46 | AC₅₀ | ~20 nM - 0.9 µM | [6] |
| DASA-58 | AC₅₀ | Varies by cell line/condition | [2] |
Table 1: Binding Affinities and Activation Constants for PKM2 Allosteric Activators.
| Condition | K_m for PEP (mM) | k_cat (s⁻¹) | Source(s) |
| PKM2 (apo) | 1.22 ± 0.02 | 321.2 ± 13.9 | [1] |
| + 2 µM FBP | 0.23 ± 0.04 | 349.3 ± 27.8 | [1] |
| + 200 mM L-Serine | 0.22 ± 0.04 | 315.7 ± 22.4 | [1] |
| + 50 µM FBP | 0.19 | Not Reported | [3] |
| TEPP-46 / DASA-58 | Decreased | Not Reported | [2][3] |
Table 2: Michaelis-Menten Kinetic Parameters for PKM2 under Different Activating Conditions. Note: Small-molecule activators TEPP-46 and DASA-58 have been shown to decrease the K_m of PKM2 for PEP, similar to the effect of FBP.[2][3]
Signaling Pathways Involving PKM2 Activation
PKM2 is a central node in signaling pathways that link cellular metabolism with gene transcription and cell proliferation. A key pathway involves the Hypoxia-Inducible Factor-1α (HIF-1α).
Under hypoxic conditions, the transcription factor HIF-1α is stabilized and promotes the transcription of genes involved in glycolysis, including the PKM gene.[7] This leads to increased PKM2 expression. In a positive feedback loop, the dimeric form of PKM2 can translocate to the nucleus and act as a transcriptional co-activator for HIF-1α, enhancing the expression of its target genes.[7] This loop amplifies the metabolic shift towards aerobic glycolysis. Upstream signaling through the PI3K/mTOR pathway can also activate HIF-1α, further promoting this process. The activation state of PKM2 is crucial; forcing it into the tetrameric state with small-molecule activators can limit the availability of nuclear dimeric PKM2, thereby suppressing HIF-1α activity.[7]
Key Experimental Protocols
Studying PKM2 activation requires robust and reliable experimental methods. The following sections detail the protocols for two fundamental assays: the LDH-coupled enzyme activity assay and the Cellular Thermal Shift Assay (CETSA).
Protocol: PKM2 Enzyme Activity Assay (LDH-Coupled)
This spectrophotometric assay is the gold standard for measuring the enzymatic activity of pyruvate kinase in vitro. It couples the production of pyruvate by PKM2 to the lactate dehydrogenase (LDH) reaction, which consumes NADH. The rate of NADH oxidation is monitored as a decrease in absorbance at 340 nm.[8]
Materials:
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM KCl, 5 mM MgCl₂
-
Recombinant Human PKM2: Diluted in assay buffer to a working concentration (e.g., 10-20 nM final concentration).
-
Lactate Dehydrogenase (LDH): ~5-10 units/mL final concentration.
-
NADH Stock: 10 mM in water.
-
ADP Stock: 100 mM in water (pH adjusted to 7.0).
-
PEP Stock: 100 mM in water.
-
Activator Stock: FBP (e.g., 10 mM) or small-molecule activators (e.g., TEPP-46, DASA-58) dissolved in a suitable solvent (e.g., DMSO).
-
96-well UV-transparent plate.
-
Spectrophotometer capable of reading absorbance at 340 nm.
Procedure:
-
Prepare Master Mix: In a microcentrifuge tube, prepare a master mix containing Assay Buffer, LDH, and NADH. For a 100 µL final reaction volume, the master mix could contain, for example, 80 µL of buffer, 1 µL of LDH stock, and 2 µL of NADH stock.
-
Plate Setup:
-
Add the desired volume of the Master Mix to each well of the 96-well plate.
-
Add the PKM2 enzyme to each well.
-
Add the allosteric activator (e.g., FBP, TEPP-46) or vehicle control (e.g., water, DMSO) to the appropriate wells.
-
-
Initiate Reaction: The reaction is initiated by adding a mixture of the substrates, PEP and ADP.
-
Measurement: Immediately place the plate in a pre-warmed (e.g., 25°C or 37°C) spectrophotometer. Measure the decrease in absorbance at 340 nm kinetically over a period of 10-20 minutes, with readings taken every 30-60 seconds.
-
Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve using the Beer-Lambert law (Extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹).
Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify the direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[9]
Materials:
-
Cell Culture: Cells expressing the target protein (PKM2).
-
Test Compound: Small-molecule activator of interest (e.g., TEPP-46).
-
Vehicle Control: e.g., DMSO.
-
PBS (Phosphate-Buffered Saline).
-
Lysis Buffer: PBS with protease inhibitors and 0.4% NP-40.
-
Thermal Cycler (PCR machine).
-
Equipment for protein quantification: Western Blotting apparatus or other detection methods (e.g., AlphaLISA).
Procedure:
-
Cell Treatment:
-
Culture cells to ~80-90% confluency.
-
Treat cells with the test compound or vehicle control at the desired concentration.
-
Incubate for a sufficient time (e.g., 1-2 hours) at 37°C to allow compound uptake.
-
-
Heat Challenge:
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by a cooling step to 4°C.
-
-
Cell Lysis:
-
Lyse the cells by adding lysis buffer and performing freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing).
-
-
Separation of Soluble Fraction:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
-
Detection:
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Analyze the amount of soluble PKM2 in each sample using Western Blotting or another sensitive protein detection method.
-
-
Data Analysis:
-
Quantify the band intensities for PKM2 at each temperature.
-
Normalize the data to the amount of protein at the lowest temperature (or a non-heated control).
-
Plot the percentage of soluble PKM2 against temperature to generate a "melting curve." A shift of the curve to higher temperatures in the compound-treated sample compared to the vehicle control indicates target engagement.
-
Conclusion
The activation of pyruvate kinase M2 is a cornerstone of metabolic regulation in proliferative cells. Understanding the nuances of its allosteric control by endogenous metabolites and synthetic compounds is critical for both basic research and therapeutic development. The quantitative data and detailed experimental protocols provided in this guide offer a foundational toolkit for scientists investigating PKM2. Furthermore, elucidating its role within broader signaling networks, such as the HIF-1α pathway, continues to reveal new opportunities for targeted intervention in a range of human diseases.
References
- 1. israelsenlab.org [israelsenlab.org]
- 2. dash.harvard.edu [dash.harvard.edu]
- 3. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Activation of Pyruvate Kinase M2 Inhibits CD4+ T Cell Pathogenicity and Suppresses Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. Modulation of PKM activity affects the differentiation of TH17 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Pyruvate Kinase Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Pyruvate Kinase Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of PF-06284674 in Cellular Bioenergetics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of PF-06284674, a potent and selective small-molecule activator of the M2 isoform of pyruvate kinase (PKM2). PKM2 is a key regulator of cellular metabolism, particularly at the final step of glycolysis. Its unique regulatory properties in cancer cells and other proliferative tissues have made it an attractive target for therapeutic intervention. This document details the mechanism of action of this compound, its impact on cellular bioenergetics, and provides comprehensive experimental protocols for its characterization.
Introduction to this compound and its Target, PKM2
This compound is a cell-permeable activator of Pyruvate Kinase M2 (PKM2), an enzyme that catalyzes the conversion of phosphoenolpyruvate (PEP) and ADP to pyruvate and ATP. Unlike other isoforms of pyruvate kinase, PKM2 can exist in a highly active tetrameric state and a less active dimeric state. In many cancer cells, the dimeric form is predominant, which slows down the glycolytic flux and allows for the accumulation of glycolytic intermediates. These intermediates are then shunted into anabolic pathways, such as the pentose phosphate pathway (PPP), to produce macromolecules and reducing equivalents (like NADPH) necessary for rapid cell proliferation.
This compound promotes the formation of the active PKM2 tetramer, thereby increasing the rate of glycolysis. This targeted activation has significant implications for cellular bioenergetics and presents a potential therapeutic strategy for various diseases, including cancer.
Quantitative Data on this compound Activity
The potency of this compound in activating PKM2 has been quantified in cellular assays. The following table summarizes the available data.
| Parameter | Cell Line | Value | Reference |
| EC50 (Half-maximal effective concentration) | Huh7 (Human Liver Cancer Cells) | 70 nM | [1] |
Impact of this compound on Cellular Bioenergetics
Activation of PKM2 by this compound is expected to have a profound impact on cellular energy metabolism. Based on studies of other PKM2 activators, the following effects can be anticipated:
-
Increased Glycolytic Flux: By promoting the active tetrameric form of PKM2, this compound is expected to accelerate the conversion of PEP to pyruvate, leading to an overall increase in the rate of glycolysis. This can be measured by an increase in the extracellular acidification rate (ECAR).
-
Altered Lactate Production: An increase in glycolysis will likely lead to a higher production of pyruvate, which can then be converted to lactate, especially in cancer cells exhibiting the Warburg effect.
-
Changes in ATP Production: The enhanced glycolytic activity will lead to an increase in ATP production from this pathway.
-
Modulation of Anabolic Pathways: By driving the glycolytic pathway forward, this compound may reduce the availability of glycolytic intermediates for anabolic processes like the pentose phosphate pathway. This could lead to decreased production of NADPH and biosynthetic precursors.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the effects of this compound on PKM2 and cellular bioenergetics.
In Vitro PKM2 Enzymatic Activity Assay (ADP-Glo™ Principle)
This assay quantifies the amount of ADP produced in the PKM2-catalyzed reaction, which is directly proportional to the enzyme's activity.
Materials:
-
Recombinant human PKM2 protein
-
This compound
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (ADP)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl₂)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96- or 384-well plates
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound in the assay buffer. Prepare a solution of recombinant PKM2, PEP, and ADP in the assay buffer.
-
Kinase Reaction:
-
Add the test compound (this compound) or vehicle (e.g., DMSO) to the wells.
-
Add the PKM2 enzyme to the wells.
-
Initiate the reaction by adding the substrate mixture (PEP and ADP).
-
Incubate at room temperature for a defined period (e.g., 30-60 minutes).
-
-
ATP Depletion: Add the ADP-Glo™ Reagent to each well to terminate the enzymatic reaction and deplete any unconsumed ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP and generates a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the PKM2 activity.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify the direct binding of this compound to PKM2 within intact cells. Ligand binding stabilizes the target protein against thermal denaturation.
Materials:
-
Cultured cells expressing PKM2
-
This compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
Equipment for heating (e.g., PCR cycler)
-
SDS-PAGE and Western blotting reagents
-
Anti-PKM2 antibody
Procedure:
-
Cell Treatment: Treat cultured cells with this compound or vehicle for a specific duration.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble PKM2 at each temperature by Western blotting using an anti-PKM2 antibody.
-
-
Data Interpretation: An increase in the amount of soluble PKM2 at higher temperatures in the this compound-treated samples compared to the vehicle-treated samples indicates target engagement.
Measurement of Cellular ATP Levels
This protocol measures the intracellular ATP concentration to assess the impact of this compound on cellular energy status.
Materials:
-
Cultured cells
-
This compound
-
Reagents for cell lysis (e.g., trichloroacetic acid or a commercial lysis reagent)
-
ATP measurement kit (e.g., luciferase-based)
-
Luminometer
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and treat with various concentrations of this compound or vehicle for the desired time.
-
Cell Lysis: Lyse the cells according to the ATP measurement kit's protocol to release intracellular ATP.
-
ATP Quantification: Add the luciferase-based ATP detection reagent to the cell lysates. The resulting luminescence is proportional to the ATP concentration.
-
Data Normalization: Measure the total protein concentration in each well to normalize the ATP levels per microgram of protein.
Measurement of Lactate Production
This protocol quantifies the amount of lactate secreted by cells into the culture medium, which is an indicator of the glycolytic rate.
Materials:
-
Cultured cells
-
This compound
-
Cell culture medium
-
Lactate measurement kit (e.g., colorimetric or fluorometric)
-
Spectrophotometer or fluorometer
Procedure:
-
Cell Treatment: Culture cells in the presence of this compound or vehicle.
-
Sample Collection: At different time points, collect aliquots of the cell culture medium.
-
Lactate Quantification: Measure the lactate concentration in the collected medium using a lactate assay kit according to the manufacturer's instructions.
-
Data Normalization: Count the number of cells in each well at the end of the experiment to normalize the lactate production rate per cell.
Signaling Pathways and Experimental Workflows
PKM2 Signaling in Cellular Bioenergetics
The following diagram illustrates the central role of PKM2 in glycolysis and its regulation, which is the target of this compound.
Experimental Workflow for Characterizing this compound
The following diagram outlines a general workflow for the comprehensive evaluation of a PKM2 activator like this compound.
References
Methodological & Application
Application Notes and Protocols for In Vitro Studies of PF-06284674, a Putative Nav1.7 Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction
PF-06284674 is an experimental compound that has been investigated for its potential as an analgesic. Evidence suggests that it acts as an inhibitor of the voltage-gated sodium channel Nav1.7, a genetically validated target for pain. Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials in excitable cells, and the Nav1.7 subtype is preferentially expressed in peripheral sensory neurons involved in pain signaling.[1][2][3][4] This document provides detailed protocols for the in vitro characterization of this compound, focusing on common assays used to determine the potency, selectivity, and mechanism of action of Nav1.7 inhibitors.
Data Presentation
The following tables summarize the typical quantitative data obtained from in vitro studies of a Nav1.7 inhibitor like this compound. The values presented are hypothetical and serve as a template for data presentation.
Table 1: Potency of this compound against human Nav1.7 in various in vitro assays.
| Assay Type | Cell Line | Measurement | This compound IC50 (nM) |
| Electrophysiology (Patch Clamp) | HEK293 / hNav1.7 | Inhibition of peak inward current | 50 |
| Membrane Potential (FLIPR) | HEK293 / hNav1.7 | Inhibition of veratridine-induced depolarization | 75 |
| Radioligand Binding | HEK293 / hNav1.7 | Displacement of [3H]-Saxitoxin | 100 |
Table 2: Selectivity profile of this compound against other human Nav subtypes.
| Nav Subtype | Cell Line | Electrophysiology IC50 (nM) | Selectivity Fold (vs. Nav1.7) |
| Nav1.1 | HEK293 / hNav1.1 | >10,000 | >200 |
| Nav1.2 | HEK293 / hNav1.2 | 5,000 | 100 |
| Nav1.3 | HEK293 / hNav1.3 | 2,500 | 50 |
| Nav1.4 | HEK293 / hNav1.4 | >10,000 | >200 |
| Nav1.5 (cardiac) | HEK293 / hNav1.5 | >10,000 | >200 |
| Nav1.6 | HEK293 / hNav1.6 | 1,000 | 20 |
Table 3: State-dependent inhibition of Nav1.7 by this compound.
| Channel State | Electrophysiology Protocol | This compound IC50 (nM) |
| Resting | Holding potential -120 mV | 200 |
| Inactivated | Holding potential -60 mV | 25 |
Experimental Protocols
Automated Patch Clamp Electrophysiology for Nav1.7 Inhibition
This protocol describes the use of an automated patch clamp system to measure the inhibitory effect of this compound on human Nav1.7 channels stably expressed in HEK293 cells.
Materials:
-
HEK293 cells stably expressing human Nav1.7 (e.g., from Millipore, Charles River)
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin, and selection antibiotic)
-
External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4 with NaOH
-
Internal solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA, pH 7.2 with CsOH
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Automated patch clamp system (e.g., IonWorks Quattro, Patchliner)
Procedure:
-
Cell Preparation: Culture HEK293-hNav1.7 cells to 70-80% confluency. On the day of the experiment, detach cells using a non-enzymatic cell dissociation solution, wash with external solution, and resuspend to a final concentration of 1-2 x 106 cells/mL.
-
Compound Preparation: Prepare a serial dilution of this compound in external solution from the DMSO stock. The final DMSO concentration should be ≤0.1%.
-
Automated Patch Clamp:
-
Prime the system with external and internal solutions.
-
Dispense cells into the patch plate wells.
-
Establish whole-cell patch clamp configuration.
-
Apply a voltage protocol to elicit Nav1.7 currents. A typical protocol involves holding the membrane potential at -100 mV and applying a depolarizing pulse to 0 mV for 20 ms.
-
Record baseline currents.
-
Apply different concentrations of this compound and incubate for 3-5 minutes.
-
Record post-compound currents using the same voltage protocol.
-
-
Data Analysis:
-
Measure the peak inward sodium current before and after compound application.
-
Calculate the percentage of inhibition for each concentration.
-
Plot the concentration-response curve and fit to the Hill equation to determine the IC50 value.
-
Fluorescence-Based Membrane Potential Assay (FLIPR)
This high-throughput assay measures changes in membrane potential to assess the inhibitory activity of this compound on Nav1.7 channels.
Materials:
-
HEK293 cells stably expressing human Nav1.7
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
Membrane potential-sensitive dye (e.g., FMP Blue Dye)
-
Nav1.7 channel activator (e.g., Veratridine)
-
This compound stock solution
-
FLIPR instrument
Procedure:
-
Cell Plating: Seed HEK293-hNav1.7 cells into 384-well black-walled, clear-bottom plates and culture overnight.
-
Dye Loading: Remove the culture medium and add the membrane potential-sensitive dye prepared in assay buffer. Incubate for 60 minutes at room temperature, protected from light.
-
Compound Addition: Add serial dilutions of this compound to the wells and incubate for 15-30 minutes.
-
Signal Measurement:
-
Place the plate in the FLIPR instrument.
-
Record baseline fluorescence.
-
Add the Nav1.7 activator (e.g., 20 µM Veratridine) to all wells.
-
Record the change in fluorescence for 5-10 minutes.
-
-
Data Analysis:
-
Determine the maximum fluorescence change for each well.
-
Calculate the percentage of inhibition of the veratridine-induced depolarization for each concentration of this compound.
-
Generate a concentration-response curve and calculate the IC50 value.
-
Radioligand Binding Assay
This assay measures the ability of this compound to displace a known radiolabeled ligand from the Nav1.7 channel.
Materials:
-
Membrane preparations from HEK293 cells expressing human Nav1.7
-
Binding buffer (e.g., 50 mM HEPES, pH 7.4)
-
Radioligand (e.g., [3H]-Saxitoxin)
-
This compound stock solution
-
Non-specific binding control (e.g., high concentration of an unlabeled Nav1.7 blocker)
-
Scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, [3H]-Saxitoxin (at a concentration near its Kd), and varying concentrations of this compound in binding buffer.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Detection: Place the filter mat in a scintillation vial with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Determine the specific binding by subtracting the non-specific binding from the total binding.
-
Calculate the percentage of inhibition of specific binding for each concentration of this compound.
-
Use a competitive binding equation to determine the Ki value.
-
Mandatory Visualization
Caption: Workflow for the in vitro characterization of this compound.
References
- 1. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a Rapid Throughput Assay for Identification of hNav1.7 Antagonist Using Unique Efficacious Sodium Channel Agonist, Antillatoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterisation of Nav1.7 functional expression in rat dorsal root ganglia neurons by using an electrical field stimulation assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic targeting of voltage-gated sodium channel NaV1.7 for cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PF-06284674 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of PF-06284674, a potent and selective activator of the M2 isoform of pyruvate kinase (PKM2), in cancer cell line research.
Introduction
This compound is a cell-permeable small molecule that has been identified as a potent and selective activator of pyruvate kinase M2 (PKM2)[1]. PKM2 is a key enzyme in glycolysis and is predominantly expressed in cancer cells, where it plays a crucial role in metabolic reprogramming to support rapid cell proliferation. By activating PKM2, this compound can modulate the metabolic state of cancer cells, offering a potential therapeutic strategy.
Mechanism of Action
This compound functions as an allosteric activator of PKM2. In cancer cells, PKM2 often exists in a less active dimeric form, which diverts glycolytic intermediates towards biosynthetic pathways necessary for cell growth. This compound binds to a novel site on the PKM2 protein, promoting the formation of the more active tetrameric form[2][3]. This tetramerization enhances the conversion of phosphoenolpyruvate (PEP) to pyruvate, thereby increasing the glycolytic flux and ATP production, and potentially reducing the availability of biosynthetic precursors.
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound in a cancer cell line.
| Compound | Cell Line | Assay Type | Parameter | Value | Reference |
| This compound (Compound 8) | Huh7 (Human Liver Carcinoma) | PKM2 Activation | EC50 | 70 nM | Guo et al., 2013[3] |
Experimental Protocols
The following are detailed protocols for key experiments involving this compound in cancer cell lines. These are based on established methodologies and the available information on this compound.
Protocol 1: Cell Culture and Maintenance of Huh7 Cells
This protocol describes the standard procedure for culturing Huh7 human liver carcinoma cells, the cell line in which this compound has been characterized.
Materials:
-
Huh7 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100x)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
T-75 cell culture flasks
-
6-well, 24-well, or 96-well cell culture plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing:
-
Thaw a cryovial of Huh7 cells rapidly in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 200 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 10-15 mL of fresh complete growth medium.
-
Transfer the cell suspension to a T-75 flask.
-
-
Cell Maintenance:
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Change the medium every 2-3 days.
-
Monitor cell confluency. Cells should be passaged when they reach 80-90% confluency.
-
-
Cell Passaging:
-
Aspirate the old medium from the flask.
-
Wash the cell monolayer once with sterile PBS.
-
Add 2-3 mL of Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding 6-7 mL of complete growth medium.
-
Gently pipette the cell suspension up and down to ensure a single-cell suspension.
-
Transfer a fraction of the cell suspension (typically a 1:3 to 1:6 split ratio) to a new flask containing pre-warmed complete growth medium.
-
Protocol 2: Cell Viability Assay (CCK-8)
This protocol is for determining the effect of this compound on the viability of cancer cells using a Cell Counting Kit-8 (CCK-8) assay.
Materials:
-
Huh7 cells (or other cancer cell lines of interest)
-
Complete growth medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells as described in Protocol 1.
-
Seed the cells in a 96-well plate at a density of 5,000 - 10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium. Ensure the final solvent concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with solvent only).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
CCK-8 Assay:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
-
Protocol 3: Western Blot for PKM2 Activation
This protocol describes how to assess the activation of PKM2 by observing changes in its oligomeric state (tetramer vs. dimer) using non-denaturing gel electrophoresis followed by Western blotting.
Materials:
-
Cancer cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Laemmli sample buffer (without SDS and reducing agents for native gel)
-
Native-PAGE gel system
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against PKM2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Treat cells with this compound for the desired time.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer on ice.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Sample Preparation and Electrophoresis:
-
Mix equal amounts of protein (e.g., 20-30 µg) with native Laemmli sample buffer.
-
Load the samples onto a native polyacrylamide gel.
-
Run the gel according to the manufacturer's instructions.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PKM2 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with the chemiluminescent substrate.
-
Capture the signal using an imaging system. The tetrameric and dimeric forms of PKM2 should appear as distinct bands.
-
Diagrams
Caption: Experimental workflow for evaluating this compound in cancer cell lines.
Caption: Signaling pathway showing the activation of PKM2 by this compound.
References
Application Notes and Protocols: PF-05082566 (Utomilumab) in Combination Cancer Therapy
Note to the Reader: Initial searches for the compound "PF-06284674" did not yield any public data. It is possible this is a typographical error or refers to a compound not yet in the public domain. However, extensive data exists for PF-05082566 , a Pfizer compound also known as Utomilumab . Utomilumab is an investigational immunotherapy that has been studied in combination with other cancer therapies. The following application notes and protocols are based on the publicly available data for Utomilumab (PF-05082566) to fulfill the detailed requirements of your request.
Introduction and Rationale
Utomilumab (PF-05082566) is a fully human IgG2 monoclonal antibody that acts as an agonist for the 4-1BB (CD137) costimulatory receptor.[1][2][3] The 4-1BB receptor is expressed on activated T cells and Natural Killer (NK) cells.[3] Agonistic binding to 4-1BB stimulates the proliferation and survival of these immune cells, enhancing their ability to attack and kill cancer cells.[1][3]
The rationale for using Utomilumab in combination therapy is to create a multi-pronged attack on tumors. While Utomilumab stimulates a positive immune response, other agents, such as checkpoint inhibitors (e.g., anti-PD-1), can simultaneously block the inhibitory signals that cancer cells use to evade the immune system.[3] This synergistic approach aims to overcome tumor-induced immune suppression and generate a more robust and durable anti-cancer response. Preclinical studies have suggested that combining Utomilumab with checkpoint inhibitors or other immunotherapies may amplify the immune response.[3]
Signaling Pathway and Mechanism of Action
Utomilumab targets the 4-1BB costimulatory pathway. When T cells are activated by recognizing a tumor antigen, 4-1BB is expressed on their surface. Utomilumab binds to this receptor, providing a crucial second signal that promotes T-cell expansion, cytokine release, and enhanced effector function.
When combined with a PD-1 inhibitor like Pembrolizumab, two distinct but complementary pathways are modulated. Utomilumab provides a "go" signal to the T-cell, while the PD-1 inhibitor blocks a "stop" signal sent by the tumor cell, resulting in a more potent anti-tumor immune attack.
Caption: Utomilumab (4-1BB agonist) and Pembrolizumab (PD-1 inhibitor) dual mechanism.
Clinical and Preclinical Data
Utomilumab has been evaluated in several clinical trials in combination with other therapies. The data below summarizes key findings from studies combining it with Mogamulizumab (an anti-CCR4 antibody) and Pembrolizumab (an anti-PD-1 antibody).
Table 1: Summary of Clinical Efficacy
| Combination Therapy | Trial Identifier | Patient Population | N | Objective Response Rate (ORR) | Best Overall Response |
| Utomilumab + Mogamulizumab | NCT02444793 | Advanced Solid Tumors | 24 | 4.2% (95% CI: 0.1-21.1%) | 1 Partial Response, 9 Stable Disease[4] |
| Utomilumab + Pembrolizumab | NCT02179918 | Advanced Solid Tumors | - | - | Early indication of anti-tumor activity[1] |
Table 2: Summary of Safety and Tolerability
| Combination Therapy | Trial Identifier | Most Common Treatment-Related Adverse Events (AEs) | Grade 3/4 AEs | Discontinuations due to AEs |
| Utomilumab + Mogamulizumab | NCT02444793 | Anemia was the only Grade 3 AE related to both treatments. No serious AEs related to either treatment were observed.[4] | Anemia (Grade 3)[4] | - |
| Utomilumab + Pembrolizumab | NCT02179918 | Rash, fatigue, itching, fever, decreased appetite, nausea[1] | None reported[1] | No patients discontinued due to treatment-related toxicity.[1] |
Experimental Protocols
The following protocols are based on the methodologies described in the clinical trials for Utomilumab combination therapies.
Protocol 1: Phase Ib Clinical Trial of Utomilumab with Mogamulizumab
-
Study Design: Open-label, Phase Ib dose-escalation study (NCT02444793).[4]
-
Patient Population: Adults with advanced solid tumors.[4]
-
Treatment Regimen:
-
Key Assessments:
-
Safety: Monitored for dose-limiting toxicities (DLTs) and adverse events (AEs).[4]
-
Efficacy: Radiologic tumor assessments performed at baseline and every 8 weeks on treatment, evaluated per RECIST 1.1 criteria.[4]
-
Pharmacokinetics (PK): Blood samples collected pre- and post-dose to assess systemic drug exposure.[4]
-
Pharmacodynamics (PD): Blood samples collected to assess depletion of regulatory T cells (Tregs) and T-cell expansion via T-cell receptor (TCR) sequencing.[4]
-
Biomarkers: Baseline tumor biopsies analyzed for PD-L1, CD8, FoxP3, and 4-1BB/CD137 expression.[4]
-
Caption: Workflow for a combination immunotherapy clinical trial.
Conclusion
Utomilumab (PF-05082566), a 4-1BB agonist, has demonstrated a manageable safety profile when combined with other immunotherapeutic agents such as the CCR4 inhibitor Mogamulizumab and the PD-1 inhibitor Pembrolizumab.[1][4] While the combination with Mogamulizumab showed modest clinical activity with a 4.2% ORR in advanced solid tumors, it successfully demonstrated pharmacodynamic evidence of Treg depletion and T-cell expansion.[4] The combination of Utomilumab with checkpoint inhibitors remains a rational approach for enhancing anti-tumor immunity, though further studies are needed to identify patient populations and combination strategies that yield optimal clinical benefits.[5]
References
- 1. Pfizer Presents Data from Phase 1b Trial Investigating Utomilumab (a 4-1BB agonist) in Combination with a Checkpoint Inhibitor | Pfizer [pfizer.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cdn.pfizer.com [cdn.pfizer.com]
- 4. A phase Ib study of utomilumab (PF-05082566) in combination with mogamulizumab in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Utomilumab in Patients With Immune Checkpoint Inhibitor-Refractory Melanoma and Non-Small-Cell Lung Cancer [frontiersin.org]
Application Note: Protocol for Assessing the Effect of PF-06284674 on Glycolysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06284674 is a potent and selective small molecule inhibitor of the MDM2 protein. MDM2 is a key negative regulator of the p53 tumor suppressor.[1][2] By inhibiting the MDM2-p53 interaction, this compound leads to the stabilization and activation of p53 in cancer cells with wild-type p53.[1] The p53 protein is a critical transcription factor that regulates a wide array of cellular processes, including cell cycle arrest, apoptosis, and cellular metabolism, to prevent tumorigenesis.[3][4]
Recent evidence has highlighted the significant role of p53 in metabolic reprogramming.[3][5] Wild-type p53 generally acts to restrain glycolysis and promote mitochondrial respiration, a metabolic state that is often reversed in cancer cells (the "Warburg effect").[6][7] This regulation is achieved through the transcriptional control of several key metabolic genes. For instance, p53 can induce the expression of TP53-induced glycolysis and apoptosis regulator (TIGAR), which lowers the levels of fructose-2,6-bisphosphate, a potent allosteric activator of phosphofructokinase-1 (PFK-1), a key glycolytic enzyme.[8][9][10] Additionally, p53 has been shown to repress the expression of genes such as Glucose Transporter 1 (GLUT1), Glucose Transporter 4 (GLUT4), and 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3), further contributing to the suppression of glycolysis.[6][11][12]
Given the mechanism of action of this compound as a stabilizer of p53, it is hypothesized that this compound will modulate cellular glycolysis in p53 wild-type cancer cells. This application note provides detailed protocols to investigate the effect of this compound on key aspects of glycolysis: the overall glycolytic flux, glucose uptake, and lactate production.
Hypothesized Signaling Pathway
The following diagram illustrates the hypothesized mechanism by which this compound may influence glycolysis through the activation of the p53 pathway.
Caption: Hypothesized signaling cascade of this compound action.
Experimental Protocols
To comprehensively assess the impact of this compound on glycolysis, a multi-faceted approach is recommended, employing assays that measure different aspects of the glycolytic pathway.
Extracellular Flux Analysis (Glycolysis Stress Test)
This assay measures the extracellular acidification rate (ECAR), which is an indicator of lactate production and thus a key measure of glycolytic flux.
Workflow Diagram:
Caption: Workflow for the Glycolysis Stress Test.
Protocol:
-
Cell Seeding: Seed p53 wild-type cancer cells in a Seahorse XF cell culture microplate at a pre-determined optimal density. Allow cells to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound and a vehicle control for a specified duration (e.g., 24 hours).
-
Assay Preparation: On the day of the assay, replace the culture medium with Seahorse XF base medium supplemented with L-glutamine and incubate in a non-CO2 incubator at 37°C for 1 hour.
-
Extracellular Flux Analysis: Perform a Glycolysis Stress Test using a Seahorse XF Analyzer. The assay involves sequential injections of:
-
Glucose: To initiate glycolysis.
-
Oligomycin: An ATP synthase inhibitor, to force cells to rely on glycolysis for ATP production, revealing the maximum glycolytic capacity.
-
2-Deoxyglucose (2-DG): A glucose analog that inhibits glycolysis.
-
Data Presentation:
| Treatment Group | Basal Glycolysis (ECAR, mpH/min) | Glycolytic Capacity (ECAR, mpH/min) | Glycolytic Reserve (ECAR, mpH/min) |
| Vehicle Control | |||
| This compound (Low Conc.) | |||
| This compound (High Conc.) |
Glucose Uptake Assay
This assay measures the rate at which cells take up glucose from the surrounding medium.
Workflow Diagram:
Caption: Workflow for the Glucose Uptake Assay.
Protocol:
-
Cell Culture and Treatment: Culture p53 wild-type cells in a 96-well plate and treat with this compound or vehicle as described above.
-
Glucose Starvation: Prior to the assay, wash the cells and incubate them in a glucose-free medium.
-
2-DG Uptake: Add 2-deoxyglucose (2-DG), a glucose analog that is taken up by glucose transporters and phosphorylated but not further metabolized, to the cells.[7]
-
Cell Lysis and Detection: After a short incubation period, lyse the cells and measure the intracellular accumulation of 2-deoxyglucose-6-phosphate (2-DG6P) using a commercially available colorimetric or fluorescent assay kit.[7][13] The signal is proportional to the amount of glucose taken up by the cells.
Data Presentation:
| Treatment Group | Glucose Uptake (Relative Luminescence/Fluorescence Units) |
| Vehicle Control | |
| This compound (Low Conc.) | |
| This compound (High Conc.) |
Lactate Production Assay
This assay directly measures the concentration of lactate, the end product of anaerobic glycolysis, in the cell culture medium.
Workflow Diagram:
Caption: Workflow for the Lactate Production Assay.
Protocol:
-
Cell Culture and Treatment: Plate p53 wild-type cells and treat with this compound or vehicle.
-
Sample Collection: At the end of the treatment period, collect the cell culture medium.
-
Lactate Measurement: Measure the lactate concentration in the collected medium using a commercially available lactate assay kit.[1][10] These kits typically involve an enzymatic reaction that produces a colorimetric or fluorescent signal proportional to the lactate concentration.
-
Data Normalization: Normalize the lactate concentration to the cell number or total protein content to account for any differences in cell proliferation or viability.
Data Presentation:
| Treatment Group | Lactate Production (nmol/10^4 cells) |
| Vehicle Control | |
| This compound (Low Conc.) | |
| This compound (High Conc.) |
Data Analysis and Interpretation
A decrease in basal glycolysis, glycolytic capacity, glucose uptake, and lactate production in cells treated with this compound would support the hypothesis that the compound inhibits glycolysis through the activation of p53. Conversely, if no significant changes are observed, it may suggest that either the p53 activation by this compound in the tested cell line is insufficient to induce metabolic changes, or that other signaling pathways are dominant in regulating glycolysis in that specific context. It is also possible that in some contexts, p53 activation could paradoxically increase glycolysis, and these assays would be able to detect such an effect.
Conclusion
The protocols outlined in this application note provide a robust framework for investigating the effects of the MDM2 inhibitor this compound on cellular glycolysis. By combining extracellular flux analysis with specific assays for glucose uptake and lactate production, researchers can gain a comprehensive understanding of how this p53-activating compound modulates cancer cell metabolism. These findings will be crucial for elucidating the full spectrum of this compound's anti-cancer activity and for the development of novel therapeutic strategies targeting cancer metabolism.
References
- 1. MDM2 inhibitors-mediated disruption of mitochondrial metabolism: A novel therapeutic strategy for retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MDM2 inhibitors-mediated disruption of mitochondrial metabolism: A novel therapeutic strategy for retinoblastoma [sfera.unife.it]
- 3. Frontiers | Emerging Roles of the Tumor Suppressor p53 in Metabolism [frontiersin.org]
- 4. Tumor suppressor p53 negatively regulates glycolysis stimulated by hypoxia through its target RRAD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The Role of p53 in Metabolic Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Regulation of Metabolic Activity by p53 | MDPI [mdpi.com]
- 9. p53 and metabolism: Inside the TIGAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. TIGAR, a p53-inducible regulator of glycolysis and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PFKFB3 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Dynamic roles of p53-mediated metabolic activities in ROS-induced stress responses - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Formulation and Delivery of PF-06284674
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06284674 is a potent and selective allosteric activator of the M2 isoform of pyruvate kinase (PKM2). PKM2 is a key enzyme in glycolysis and is known to be upregulated in many cancer cells, playing a role in the Warburg effect. Activation of PKM2 by small molecules like this compound can modulate cellular metabolism and represents a potential therapeutic strategy in oncology and other diseases.
These application notes provide a summary of the mechanism of action of PKM2 activators and offer generalized protocols for the in vivo formulation and delivery of this compound. It is important to note that while this compound is a known PKM2 activator, specific public data on its in vivo formulation and administration are limited. Therefore, the following protocols are based on established methods for other well-characterized PKM2 activators, such as TEPP-46 and ML-265, and should be adapted and optimized for specific experimental needs.
Mechanism of Action: PKM2 Activation
Pyruvate kinase catalyzes the final rate-limiting step of glycolysis, the conversion of phosphoenolpyruvate (PEP) to pyruvate, generating ATP. The M2 isoform, prevalent in cancer cells, can exist in a highly active tetrameric state or a less active dimeric state. The dimeric form allows for the accumulation of glycolytic intermediates that can be shunted into biosynthetic pathways, supporting rapid cell proliferation.
This compound and other similar activators bind to an allosteric site on PKM2, stabilizing the active tetrameric conformation. This leads to a decrease in the levels of glycolytic intermediates and a shift towards increased pyruvate and ATP production, effectively reversing the Warburg effect and potentially inhibiting tumor growth.
Signaling Pathway of PKM2 Activation
Caption: PKM2 activation by this compound promotes the active tetrameric state, enhancing the conversion of PEP to pyruvate.
Quantitative Data Summary
The following table summarizes representative in vivo data for PKM2 activators from preclinical studies. This data can serve as a reference for designing experiments with this compound.
| Compound | Animal Model | Tumor Model | Dose | Route of Administration | Formulation Vehicle | Outcome |
| TEPP-46 | Nude Mice | H1299 Lung Cancer Xenograft | 50 mg/kg | Intraperitoneal (IP) | 40% β-hydroxycyclodextrin in saline | Significant tumor growth inhibition.[1] |
| ML-265 | Nude Mice | H1299 Lung Cancer Xenograft | Not specified | Not specified | Not specified | Reduction in tumor size and occurrence.[2][3][4] |
| DNX-03013 | Nude Mice | HT29 Colon Cancer Xenograft | 200-400 mg/kg | Intraperitoneal (IP) | Not specified | >50% tumor growth inhibition.[2] |
Experimental Protocols
Protocol 1: In Vivo Formulation of this compound (Exemplar)
This protocol describes the preparation of a formulation suitable for intraperitoneal (IP) or oral (PO) administration in mice, based on common vehicles used for similar small molecules.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween 80
-
Sterile saline (0.9% NaCl) or Phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh the required amount of this compound powder.
-
Prepare a high-concentration stock solution by dissolving this compound in 100% DMSO. For example, to prepare a 50 mg/mL stock, dissolve 50 mg of the compound in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication may be used if necessary, but stability at elevated temperatures should be considered.
-
-
Working Solution Formulation (Example for a 5 mg/mL final concentration):
-
This formulation is a common vehicle for delivering hydrophobic compounds in vivo. The final composition is typically 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
In a sterile microcentrifuge tube, add the components in the following order, vortexing after each addition:
-
100 µL of the 50 mg/mL this compound stock solution in DMSO.
-
400 µL of PEG300.
-
50 µL of Tween 80.
-
450 µL of sterile saline.
-
-
Vortex the final solution vigorously until it is a clear, homogenous solution.
-
Prepare the formulation fresh on the day of use.
-
Note: The solubility of this compound in this vehicle should be confirmed. If precipitation occurs, the formulation may need to be adjusted. Alternative vehicles, such as 40% β-hydroxycyclodextrin in saline, have also been used for PKM2 activators.[1]
Protocol 2: In Vivo Delivery of this compound in a Xenograft Mouse Model
This protocol outlines the procedure for administering this compound to mice bearing subcutaneous tumor xenografts.
Materials:
-
Prepared this compound formulation
-
Tumor-bearing mice (e.g., nude mice with H1299 or other suitable xenografts)
-
Sterile insulin syringes (e.g., 27-30 gauge)
-
Animal scale
-
70% Ethanol for disinfection
Experimental Workflow:
Caption: Workflow for a typical in vivo xenograft study to evaluate the efficacy of this compound.
Procedure:
-
Animal Preparation:
-
Allow mice to acclimatize to the facility for at least one week before the study begins.
-
Establish subcutaneous tumors by injecting a suspension of cancer cells (e.g., 1-5 x 10^6 cells in a mixture of media and Matrigel) into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
-
Dosing:
-
Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Weigh each mouse to determine the exact volume of the drug formulation to be administered. The dosing volume is typically 100 µL to 200 µL for a 20-25 g mouse.
-
For intraperitoneal (IP) injection, gently restrain the mouse and inject the formulation into the lower abdominal quadrant, avoiding the midline.
-
For oral gavage (PO), use a proper gavage needle and administer the formulation directly into the stomach.
-
The dosing frequency will depend on the pharmacokinetic properties of this compound. A once-daily administration is a common starting point for preclinical studies.
-
-
Monitoring and Endpoint:
-
Monitor tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Observe the animals for any signs of toxicity.
-
At the end of the study (defined by tumor size limits or a set time point), euthanize the mice and collect tumors and other relevant tissues for further analysis (e.g., weight, histology, biomarker analysis).
-
Safety Precautions
-
Handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
All animal procedures must be performed in accordance with institutional and national guidelines for the care and use of laboratory animals and approved by the relevant Institutional Animal Care and Use Committee (IACUC).
Disclaimer: These protocols are intended as a guide and should be adapted and validated for specific research purposes. The user is responsible for ensuring that all procedures are performed safely and in compliance with all applicable regulations.
References
- 1. PKM2 activation sensitizes cancer cells to growth inhibition by 2-deoxy-D-glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ML265: A potent PKM2 activator induces tetramerization and reduces tumor formation and size in a mouse xenograft model - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ML265: A potent PKM2 activator induces tetramerization and reduces tumor formation and size in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Measuring PF-06284674-Induced Tetramerization of PKM2: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyruvate Kinase M2 (PKM2) is a key enzyme in glycolysis that exists in a dynamic equilibrium between a highly active tetrameric state and a less active dimeric state. In many cancer cells, the dimeric form is predominant, which favors anabolic processes that support tumor growth. Small molecule activators that promote the tetrameric form of PKM2 are therefore of significant interest as potential cancer therapeutics. PF-06284674 is a potent activator of PKM2 that induces its tetramerization. This document provides detailed application notes and protocols for measuring the this compound-induced tetramerization of PKM2, encompassing both the assessment of oligomeric state and the resulting enzymatic activity.
Introduction to PKM2 and this compound
Pyruvate kinase catalyzes the final rate-limiting step in glycolysis, the conversion of phosphoenolpyruvate (PEP) to pyruvate with the concomitant production of ATP. The M2 isoform of this enzyme (PKM2) is a key regulator of cancer cell metabolism. Unlike the constitutively active tetrameric PKM1 isoform, PKM2 can switch between a highly active tetramer and a less active dimer.[1][2][3] This equilibrium is regulated by allosteric effectors and post-translational modifications.[3][4] The dimeric form of PKM2 has a lower affinity for its substrate, PEP, leading to a bottleneck in glycolysis and the accumulation of upstream glycolytic intermediates that can be shunted into biosynthetic pathways, a phenomenon central to the Warburg effect.[5][6][7]
This compound is a small molecule activator of PKM2. It binds to an allosteric site on the enzyme, distinct from the binding site of the endogenous activator fructose-1,6-bisphosphate (FBP), and stabilizes the active tetrameric conformation.[8] This application note details methods to quantify the effect of this compound on PKM2 tetramerization and enzymatic activity.
PKM2 Signaling Pathway and the Role of this compound
The regulation of PKM2 activity is a central node in cellular metabolism, integrating signals from growth factor pathways and nutrient availability. In cancer cells, signaling through receptor tyrosine kinases can lead to the phosphorylation of PKM2, which favors the less active dimeric state and promotes the Warburg effect.[5][6][9] this compound counteracts this by promoting the formation of the active tetramer, thereby shifting metabolism back towards oxidative phosphorylation and away from anabolic biosynthesis.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the characterization of this compound-induced PKM2 tetramerization.
Table 1: this compound Activity
| Parameter | Value | Cell Line | Reference |
| EC50 | 70 nM | Huh7 | --INVALID-LINK-- |
Table 2: PKM2 Kinetic Parameters
| PKM2 State | Allosteric Effector | Km (PEP) | Vmax | Reference |
| Dimeric (apo) | None | 1.22 ± 0.02 mM | - | [10] |
| Tetrameric | FBP (0.5 mM) | 0.23 ± 0.04 mM | - | [10] |
| Tetrameric | Serine (5 mM) | 0.22 ± 0.04 mM | - | [10] |
Note: Vmax values are relative and depend on the specific enzyme preparation and assay conditions. FBP and Serine are used here as examples of allosteric activators that promote the tetrameric state.
Experimental Protocols
Analysis of PKM2 Oligomeric State by Size-Exclusion Chromatography (SEC)
This protocol describes the use of SEC to separate and quantify the different oligomeric states of PKM2 in the presence and absence of this compound.
Experimental Workflow:
Materials:
-
Recombinant human PKM2 protein
-
This compound
-
SEC buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT
-
Size-exclusion chromatography system (e.g., ÄKTA pure)
-
Calibrated SEC column (e.g., Superdex 200 Increase 10/300 GL)
-
Molecular weight standards for column calibration
Protocol:
-
Column Calibration: Calibrate the SEC column with a set of known molecular weight standards (e.g., thyroglobulin, γ-globulin, ovalbumin, myoglobin, vitamin B12) to generate a standard curve of log(MW) versus elution volume.
-
Sample Preparation:
-
Prepare a stock solution of recombinant PKM2 in SEC buffer at a concentration of 1-5 mg/mL.
-
Prepare a stock solution of this compound in DMSO.
-
In separate microcentrifuge tubes, mix PKM2 with either this compound (at various concentrations) or an equivalent volume of DMSO (vehicle control).
-
Incubate the samples at room temperature for 30 minutes.
-
-
SEC Analysis:
-
Equilibrate the SEC column with at least two column volumes of SEC buffer at a flow rate of 0.5 mL/min.
-
Inject 100 µL of the prepared sample onto the column.
-
Monitor the protein elution profile by measuring the absorbance at 280 nm.
-
Collect fractions if further analysis (e.g., SDS-PAGE) is desired.
-
-
Data Analysis:
-
Identify the peaks corresponding to the tetrameric, dimeric, and monomeric forms of PKM2 based on their elution volumes and the column calibration curve.
-
Calculate the area under each peak to determine the relative abundance of each oligomeric species.
-
Compare the peak areas between the this compound-treated samples and the vehicle control to quantify the shift towards the tetrameric state.
-
Measurement of PKM2 Enzymatic Activity using a Lactate Dehydrogenase (LDH)-Coupled Assay
This spectrophotometric assay measures the rate of pyruvate production by PKM2, which is coupled to the oxidation of NADH by LDH. The decrease in absorbance at 340 nm is directly proportional to the PKM2 activity.
Assay Principle:
References
- 1. Role of PKM2-Mediated Immunometabolic Reprogramming on Development of Cytokine Storm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PKM2 - Wikipedia [en.wikipedia.org]
- 3. Pyruvate Kinase M2 and Cancer: The Role of PKM2 in Promoting Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PKM2, a Central Point of Regulation in Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Tyrosine Kinase Signaling in Cancer Metabolism: PKM2 Paradox in the Warburg Effect [frontiersin.org]
- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 7. New roles for pyruvate kinase M2: working out the Warburg effect - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of PKM2 affecting cancer immunity and metabolism in Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tyrosine Kinase Signaling in Cancer Metabolism: PKM2 Paradox in the Warburg Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing PF-06284674 to Investigate Metabolic Reprogramming in Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cancer cells undergo profound metabolic reprogramming to sustain their rapid proliferation and survival. A key feature of this altered metabolism is the Warburg effect, characterized by a preference for aerobic glycolysis even when oxygen is plentiful. Pyruvate kinase M2 (PKM2), a crucial enzyme in the glycolytic pathway, plays a pivotal role in this metabolic shift. In its less active dimeric form, PKM2 diverts glucose metabolites towards anabolic processes essential for cell growth. Conversely, its highly active tetrameric form promotes the completion of glycolysis for ATP production.
PF-06284674 has been identified as a potent and selective small molecule activator of PKM2.[1] By promoting the formation of the active tetrameric state of PKM2, this compound offers a valuable tool to probe the consequences of reversing the Warburg effect in cancer cells. These application notes provide a comprehensive overview of the use of this compound to study metabolic reprogramming in cancer, including detailed protocols for key in vitro and in vivo experiments.
Mechanism of Action of this compound
This compound allosterically binds to PKM2, stabilizing its tetrameric conformation. This activation of PKM2 enhances the conversion of phosphoenolpyruvate (PEP) to pyruvate, the final step of glycolysis. By increasing the glycolytic flux towards pyruvate, this compound is hypothesized to redirect glucose metabolism away from anabolic pathways and towards oxidative phosphorylation for efficient ATP production, thereby potentially inhibiting cancer cell proliferation.
Quantitative Data
While comprehensive quantitative data for this compound is not extensively available in the public domain, the following table summarizes the key reported value and provides a template for organizing experimental data generated using this compound.
| Parameter | Cell Line | Value | Reference |
| EC50 (PKM2 Activation) | Huh7 | 70 nM | [1] |
| IC50 (Cell Viability) | e.g., A549 | User Determined | |
| Lactate Production | e.g., HCT116 | User Determined | |
| Oxygen Consumption Rate (OCR) | e.g., MCF7 | User Determined | |
| Tumor Growth Inhibition (in vivo) | e.g., Xenograft Model | User Determined |
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to study the effects of this compound on cancer cell metabolism.
PKM2 Activation Assay
This assay measures the ability of this compound to activate PKM2 in cell lysates.
Materials:
-
Cancer cell line of interest (e.g., A549, HCT116)
-
Cell culture medium and supplements
-
This compound
-
Cell lysis buffer
-
PKM2 assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl2)
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (ADP)
-
Lactate dehydrogenase (LDH)
-
β-Nicotinamide adenine dinucleotide, reduced form (NADH)
-
96-well microplate
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 25,000 cells/well and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound for 90 minutes.
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells using a suitable cell lysis buffer.
-
Prepare the PKM2 assay mix containing PEP, ADP, LDH, and NADH in the assay buffer.
-
Add the cell lysate and the assay mix to a new 96-well plate.
-
Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader. The rate of NADH depletion is proportional to the pyruvate produced by PKM2.
-
Calculate the PKM2 activity and determine the EC50 of this compound.
Cell Viability Assay (IC50 Determination)
This assay determines the concentration of this compound that inhibits cell viability by 50%.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
This compound
-
MTT or WST-1 reagent
-
Solubilization solution (for MTT)
-
96-well microplate
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well).
-
Allow cells to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 72 hours.
-
Add MTT or WST-1 reagent to each well and incubate for 2-4 hours.
-
If using MTT, add the solubilization solution.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
Lactate Production Assay
This assay measures the amount of lactate secreted by cancer cells, a key indicator of glycolytic activity.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
This compound
-
Lactate assay kit (e.g., colorimetric or fluorometric)
-
96-well microplate
-
Microplate reader
Protocol:
-
Seed cells in a 24-well plate and allow them to adhere.
-
Treat the cells with various concentrations of this compound for 24-48 hours.
-
Collect the cell culture medium.
-
Perform the lactate assay on the collected media according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the lactate concentration and normalize it to the cell number.
Oxygen Consumption Rate (OCR) Assay
This assay measures the rate of oxygen consumption by cells, an indicator of mitochondrial respiration (oxidative phosphorylation).
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
This compound
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant Solution
-
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
Mitochondrial stress test compounds (e.g., oligomycin, FCCP, rotenone/antimycin A)
-
Seahorse XF Analyzer
Protocol:
-
Seed cells in a Seahorse XF Cell Culture Microplate.
-
Allow cells to adhere and form a monolayer.
-
One hour before the assay, replace the culture medium with pre-warmed assay medium and incubate in a non-CO2 incubator.
-
Load the sensor cartridge with this compound and mitochondrial stress test compounds.
-
Calibrate the Seahorse XF Analyzer.
-
Measure the basal OCR and then sequentially inject this compound and the mitochondrial stress test compounds to determine the effect on basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
In Vivo Xenograft Tumor Growth Study
This study evaluates the effect of this compound on tumor growth in an animal model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject cancer cells (e.g., 1-5 million cells in PBS or a Matrigel mixture) into the flank of the mice.
-
Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Administer this compound or vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily oral gavage).
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
Conclusion
This compound serves as a valuable chemical probe to investigate the role of PKM2 in cancer metabolism. By activating PKM2, researchers can explore the consequences of shifting cancer cells from a state of aerobic glycolysis towards oxidative phosphorylation. The protocols outlined in these application notes provide a framework for a systematic evaluation of the effects of this compound on cancer cell metabolism, proliferation, and in vivo tumor growth. The data generated from these studies will contribute to a better understanding of the therapeutic potential of targeting PKM2 in cancer.
References
Troubleshooting & Optimization
Troubleshooting PF-06284674 solubility issues in culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PF-06284674, a potent and selective activator of the M2 isoform of pyruvate kinase (PKM2).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a cell-permeable small molecule that acts as a potent and selective activator of the M2 isoform of pyruvate kinase (PKM2). PKM2 is a key enzyme in the glycolytic pathway, and its activation can influence cellular metabolism and proliferation.
Q2: What are the basic chemical properties of this compound?
Below is a summary of the key chemical properties of this compound.
| Property | Value |
| Molecular Formula | C₁₇H₁₄N₄O |
| Molecular Weight | 290.32 g/mol |
| CAS Number | 1434288-24-0 |
Q3: What is the known solubility of this compound?
This compound is known to be soluble in Dimethyl Sulfoxide (DMSO) at a concentration of 10 mg/mL. Information regarding its aqueous solubility is limited, which can present challenges when preparing working solutions in cell culture media.
Q4: What are the recommended storage conditions for this compound?
For long-term stability, it is recommended to store this compound as a powder at -20°C for up to 3 years or at 4°C for up to 2 years. Once dissolved in a solvent, stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. To avoid repeated freeze-thaw cycles, it is advisable to prepare aliquots of the stock solution.
Troubleshooting Guide: Solubility Issues in Culture Media
Researchers may encounter precipitation when diluting a DMSO stock of this compound into aqueous cell culture media. This guide provides a systematic approach to troubleshoot and resolve these solubility issues.
Problem: Precipitate forms when adding this compound to cell culture medium.
Potential Causes:
-
Low Aqueous Solubility: this compound is likely hydrophobic, leading to poor solubility in the aqueous environment of cell culture media.
-
High Final Concentration of Compound: The desired final concentration of this compound in the media may exceed its solubility limit.
-
High Final Concentration of DMSO: While DMSO aids in initial dissolution, high concentrations in the final culture volume can be toxic to cells. A general recommendation is to keep the final DMSO concentration at or below 0.5%, with some sensitive cell lines requiring concentrations as low as 0.1%.[1][2]
-
Media Composition: Components in the cell culture medium, such as salts and proteins, can interact with the compound and reduce its solubility.[1] Temperature fluctuations can also cause precipitation of media components.
-
Improper Dilution Technique: Adding a concentrated DMSO stock directly to the full volume of media can cause the compound to rapidly precipitate.
Solutions:
1. Determine the Maximum Soluble Concentration in Your Culture Medium
Before proceeding with your experiment, it is crucial to determine the maximum concentration of this compound that remains soluble in your specific cell culture medium.
Experimental Protocol: Serial Dilution Test
-
Prepare a high-concentration stock solution of this compound in 100% anhydrous DMSO (e.g., 10 mM).
-
Pre-warm your complete cell culture medium (including serum and any other supplements) to 37°C.
-
In a 96-well clear-bottom plate, add 198 µL of the pre-warmed medium to several wells.
-
Create a serial dilution of your this compound stock solution directly in the media-containing wells. For example, add 2 µL of the 10 mM stock to the first well (final concentration 100 µM, 1% DMSO), then serially dilute from that well. Also, include a vehicle control well with 2 µL of DMSO only.
-
Incubate the plate under normal cell culture conditions (e.g., 37°C, 5% CO₂).
-
Visually inspect for precipitation under a microscope at several time points (e.g., immediately, 1 hour, 4 hours, and 24 hours).
-
The highest concentration that remains clear without any visible precipitate is the maximum working concentration for your experiments under these conditions.
2. Optimize Your Dilution Protocol
A stepwise dilution can prevent the compound from crashing out of solution.
Experimental Protocol: Stepwise Dilution
-
Prepare a high-concentration stock solution in 100% DMSO (e.g., 10 mM).
-
Create an intermediate dilution of the stock solution in pre-warmed complete cell culture medium. For example, add 10 µL of the 10 mM stock to 990 µL of medium to get a 100 µM intermediate solution (1% DMSO).
-
Gently vortex the intermediate dilution.
-
Use this intermediate dilution to prepare your final working concentrations. For example, add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed medium to achieve a final concentration of 10 µM (with a final DMSO concentration of 0.1%).
-
Always add the compound solution to the medium while gently agitating the medium.
3. Modify the Solvent Composition (with caution)
If solubility issues persist, you may consider using a co-solvent. However, the effect of any new solvent on your cells must be thoroughly tested.
| Co-Solvent | Considerations |
| Ethanol | Can be used as a co-solvent with DMSO, but its final concentration should also be kept low to avoid cytotoxicity. |
| Pluronic F-68 | A non-ionic surfactant that can help to increase the solubility of hydrophobic compounds in aqueous solutions. A low concentration (e.g., 0.01-0.1%) is typically used. |
4. Consider the Culture Medium Components
Certain components in cell culture media can contribute to precipitation.
| Component | Issue | Mitigation |
| Serum | High protein content can sometimes lead to compound binding and precipitation. | If your experiment allows, consider reducing the serum percentage or using a serum-free medium during the compound treatment. |
| Salts | High concentrations of salts, especially calcium and phosphate, can lead to precipitation. | Ensure your media is properly prepared and stored. Avoid repeated freeze-thaw cycles of the media. |
Visualizing the Experimental Workflow and Signaling Pathway
To aid in experimental design and understanding the biological context of this compound, the following diagrams are provided.
Caption: Workflow for Preparing this compound Working Solution.
Caption: Simplified PKM2 Signaling Pathway and the Role of this compound.
References
Optimizing PF-06284674 incubation time for maximum effect
Disclaimer: No public information is currently available for the specific compound PF-06284674. Therefore, this technical support guide provides a generalized framework and best practices for optimizing incubation time for a hypothetical novel research compound. The experimental protocols, FAQs, and signaling pathways described below are illustrative and should be adapted based on the known (or empirically determined) characteristics of this compound.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered when determining the optimal incubation time for a new compound.
| Question | Answer and Troubleshooting Steps |
| Q1: What is a good starting point for incubation time when I have no preliminary data? | For initial screening, a 24-hour incubation period is a common starting point for many cell-based assays. However, the optimal time can vary significantly based on the compound's mechanism of action and the biological process being studied. It is highly recommended to perform a time-course experiment (see Experimental Protocols) to determine the optimal incubation period. |
| Q2: I am not observing any significant effect of this compound at any concentration after 24 hours. What should I do? | If no effect is observed, consider the following: - Extend the Incubation Time: The compound may require a longer duration to exert its effect. Conduct a time-course experiment with longer time points (e.g., 48, 72, 96 hours). - Increase Compound Concentration: The concentrations tested may be too low. Perform a dose-response experiment with a broader and higher concentration range. - Verify Compound Activity: Ensure the compound is active and has not degraded. Use a fresh stock and verify its integrity if possible. - Check Cell Health: Confirm that the cells are healthy and proliferating as expected in the vehicle control wells. |
| Q3: I see a strong effect at early time points (e.g., 6 hours), but the effect diminishes at later time points (e.g., 24 hours). Why is this happening? | This could be due to several factors: - Compound Instability/Metabolism: The compound may be unstable in the culture medium or metabolized by the cells over time, leading to a decrease in the effective concentration. - Cellular Adaptation/Compensation: The cells may be adapting to the presence of the compound by activating compensatory signaling pathways. A time-course experiment with a high temporal resolution in the early phase can help characterize this phenomenon. |
| Q4: My results show high variability between replicate wells at a specific time point. What are the potential causes? | High variability can be caused by: - Inconsistent Cell Seeding: Ensure a homogenous cell suspension and consistent seeding density across all wells. - Pipetting Errors: Be precise with the addition of the compound and reagents. - Edge Effects: In multi-well plates, wells on the edge can experience more evaporation. To mitigate this, ensure proper humidification in the incubator and consider not using the outer wells for critical measurements. - Cell Clumping: Ensure cells are in a single-cell suspension before seeding. |
Experimental Protocols
Time-Course Experiment to Determine Optimal Incubation Time
Objective: To identify the optimal duration of exposure to this compound that results in the maximum desired biological effect.
Methodology:
-
Cell Seeding:
-
Culture the selected cell line to ~80% confluency.
-
Trypsinize and resuspend the cells to create a single-cell suspension.
-
Count the cells and determine the appropriate seeding density to ensure they remain in the exponential growth phase for the duration of the experiment.
-
Seed the cells in a multi-well plate (e.g., 96-well) and allow them to adhere and stabilize for 18-24 hours.
-
-
Compound Preparation and Addition:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. It is recommended to test a concentration at which a sub-maximal effect is expected (e.g., the approximate IC50, if known from preliminary dose-response experiments).
-
Include a vehicle control (medium with the same concentration of the solvent).
-
-
Incubation:
-
Add the prepared compound dilutions and vehicle control to the respective wells.
-
Incubate the plates for a range of time points (e.g., 6, 12, 24, 48, 72 hours).
-
-
Assay and Data Collection:
-
At each time point, perform the relevant assay to measure the biological endpoint of interest (e.g., cell viability assay, western blot for a specific phosphoprotein, qPCR for gene expression).
-
Collect the data for each time point.
-
-
Data Analysis:
-
Normalize the data from the compound-treated wells to the vehicle control at each corresponding time point.
-
Plot the normalized effect against the incubation time to identify the time point at which the maximum effect is observed.
-
Dose-Response Experiment at Optimal Incubation Time
Objective: To determine the potency (e.g., IC50 or EC50) of this compound at the predetermined optimal incubation time.
Methodology:
-
Cell Seeding:
-
Follow the same cell seeding protocol as described for the time-course experiment.
-
-
Compound Preparation and Addition:
-
Prepare a stock solution of this compound.
-
Create a series of dilutions (typically 8-12 concentrations) in culture medium to cover a wide range, from expected no-effect to maximal effect concentrations.
-
Include a vehicle control.
-
-
Incubation:
-
Add the serial dilutions of the compound and the vehicle control to the wells.
-
Incubate the plate for the optimal duration determined from the time-course experiment.
-
-
Assay and Data Collection:
-
Perform the relevant assay to measure the biological endpoint.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the normalized response against the logarithm of the compound concentration.
-
Fit the data to a suitable sigmoidal dose-response curve (e.g., four-parameter logistic regression) to calculate the IC50 or EC50 value.
-
Data Presentation
The quantitative data from the experiments described above should be summarized in tables for clear comparison.
Table 1: Hypothetical Time-Course Data for this compound (at a fixed concentration)
| Incubation Time (hours) | Normalized Effect (%) | Standard Deviation |
| 6 | 15.2 | 3.1 |
| 12 | 35.8 | 4.5 |
| 24 | 68.4 | 5.2 |
| 48 | 85.1 | 4.8 |
| 72 | 82.5 | 5.5 |
Table 2: Hypothetical Dose-Response Data for this compound (at optimal incubation time)
| Concentration (nM) | Normalized Effect (%) | Standard Deviation |
| 0.1 | 2.1 | 1.5 |
| 1 | 10.5 | 2.8 |
| 10 | 48.9 | 4.1 |
| 100 | 85.3 | 5.0 |
| 1000 | 98.2 | 3.7 |
| 10000 | 99.1 | 3.5 |
Visualizations
Signaling Pathway
Caption: Hypothetical signaling cascade inhibited by this compound.
Experimental Workflow
Caption: Workflow for optimizing incubation time and determining potency.
Technical Support Center: Addressing Potential Off-Target Effects of PF-06284674
Disclaimer: Publicly available information on the specific off-target effects of PF-06284674 is limited. This technical support center provides a generalized framework for addressing potential off-target effects of kinase inhibitors, using a hypothetical compound "KI-X" as an example, based on established methodologies in kinase inhibitor profiling and troubleshooting. Researchers should adapt these guidelines to the specific characteristics of this compound as more information becomes available.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects of a kinase inhibitor and why are they a concern?
A1: Off-target effects refer to the modulation of proteins other than the intended therapeutic target by a drug molecule. In the context of kinase inhibitors, this means the compound inhibits or activates kinases other than its primary target. These unintended interactions can lead to a variety of issues, including:
-
Misinterpretation of experimental results: An observed phenotype may be incorrectly attributed to the inhibition of the primary target when it is actually caused by an off-target effect.
-
Toxicity and adverse effects: Inhibition of essential kinases can lead to cellular toxicity or other adverse events in a biological system.
-
Reduced efficacy: Off-target effects can sometimes counteract the desired therapeutic effect by modulating compensatory signaling pathways.
Q2: How can I determine if the observed phenotype in my experiment is due to an on-target or off-target effect of this compound?
A2: A multi-faceted approach is recommended to distinguish between on-target and off-target effects.[1] This includes:
-
Dose-response analysis: On-target effects are typically observed at lower concentrations of the inhibitor than off-target effects.[1]
-
Use of structurally unrelated inhibitors: Confirming a phenotype with a different inhibitor that targets the same primary kinase but has a distinct chemical structure can strengthen the evidence for an on-target effect.[1]
-
Genetic validation: Techniques like siRNA, shRNA, or CRISPR-Cas9 can be used to specifically knock down the primary target.[2] If the resulting phenotype mimics that of the inhibitor, it is more likely an on-target effect.
-
Rescue experiments: If the phenotype can be reversed by expressing a form of the target kinase that is resistant to the inhibitor, this provides strong evidence for an on-target mechanism.
Q3: What are the initial steps to identify potential off-targets of this compound?
A3: The initial step in identifying potential off-targets is to perform a comprehensive kinase selectivity profile. This can be achieved through:
-
In vitro kinase profiling: Screening the inhibitor against a large panel of purified kinases is a common approach to identify potential off-targets.[3] Several commercial services offer kinome-wide screening panels.[4][5]
-
Computational prediction: In silico methods can predict potential off-targets based on the chemical structure of the inhibitor and the ATP-binding sites of various kinases.[6][7]
-
Cell-based assays: Cellular thermal shift assays (CETSA) or chemoproteomic approaches can identify inhibitor targets directly within a cellular context.[8]
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution(s) |
| Unexpected or paradoxical cellular phenotype (e.g., pathway activation when inhibition is expected) | The inhibitor may be affecting an off-target kinase that has an opposing biological function or is part of a negative feedback loop.[1] | 1. Validate with a different tool: Use a structurally unrelated inhibitor for the same target or employ a genetic approach (siRNA/CRISPR) to confirm the on-target effect. 2. Perform a kinome-wide screen: This will help identify unexpected off-target kinases. 3. Phosphoproteomics analysis: Analyze global changes in protein phosphorylation to identify affected pathways and potential off-target-driven signaling. |
| High levels of cell death even at low inhibitor concentrations | The inhibitor may have potent off-target effects on kinases essential for cell survival.[1] | 1. Titrate the inhibitor concentration: Determine the lowest effective concentration that inhibits the primary target without causing excessive toxicity. 2. Analyze apoptosis markers: Use assays like Annexin V staining or caspase-3 cleavage to confirm if the cell death is apoptotic. 3. Perform a kinome screen: Identify potential off-target kinases known to be involved in cell survival pathways. |
| Discrepancy between in vitro potency (IC50) and cellular activity (EC50) | This could be due to poor cell permeability, active efflux from the cell, or off-target effects that are only apparent in a cellular context. | 1. Assess cell permeability: Use assays to determine the intracellular concentration of the inhibitor. 2. Investigate efflux pump involvement: Use inhibitors of common efflux pumps (e.g., verapamil for P-glycoprotein) to see if cellular activity is restored. 3. Conduct cellular target engagement assays: Use techniques like NanoBRET to confirm that the inhibitor is binding to its intended target within the cell.[9] |
| Inconsistent results across different cell lines | The expression levels of the on-target and potential off-target kinases can vary significantly between different cell lines. | 1. Profile target and off-target expression: Use techniques like Western blotting or qPCR to determine the expression levels of the primary target and key off-targets in the cell lines being used. 2. Choose appropriate cell models: Select cell lines where the on-target is expressed at a relevant level and potential confounding off-targets are not highly expressed. |
Data Presentation
Table 1: Hypothetical Kinase Selectivity Profile for KI-X
| Kinase | IC50 (nM) |
| Primary Target Kinase A | 5 |
| Off-Target Kinase B | 50 |
| Off-Target Kinase C | 250 |
| Off-Target Kinase D | >1000 |
| Off-Target Kinase E | >1000 |
Table 2: Comparison of On-Target vs. Off-Target Effects of KI-X in a Cellular Assay
| Treatment | Target Phosphorylation (% of Control) | Off-Target Pathway Marker (% of Control) | Cell Viability (%) |
| Vehicle (DMSO) | 100 | 100 | 100 |
| KI-X (10 nM) | 20 | 95 | 98 |
| KI-X (100 nM) | 5 | 50 | 85 |
| KI-X (1 µM) | <1 | 10 | 60 |
Experimental Protocols
Protocol 1: Western Blot for On-Target and Off-Target Pathway Modulation
This protocol is to assess the phosphorylation status of the intended target and a known downstream marker of a potential off-target.
-
Cell Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with varying concentrations of this compound (or vehicle control) for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against the phosphorylated form of the on-target kinase, total on-target kinase, a phosphorylated downstream marker of the potential off-target, and a loading control (e.g., GAPDH).
-
Detection: Incubate with the appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein and loading control.
Protocol 2: Kinome-Wide Selectivity Profiling (Example using a commercial service)
This protocol outlines the general steps for submitting a compound for kinome-wide selectivity screening.
-
Compound Preparation: Prepare a stock solution of this compound at a high concentration (e.g., 10 mM in 100% DMSO).
-
Service Provider Selection: Choose a commercial vendor that offers kinase profiling services (e.g., Eurofins DiscoverX KINOMEscan®, Reaction Biology).[4][5]
-
Assay Format Selection: Select the desired assay format, which may include binding assays (e.g., KINOMEscan) or enzymatic activity assays.[10][11]
-
Concentration Selection: Choose the concentration(s) at which the compound will be screened. A single high concentration (e.g., 1 µM) is often used for initial screening, followed by dose-response curves for identified hits.
-
Sample Submission: Submit the compound according to the vendor's instructions.
-
Data Analysis: The service provider will return data on the percent inhibition of each kinase at the tested concentration(s) or IC50/Kd values. Analyze this data to identify potential off-targets.
Mandatory Visualizations
Caption: On-target vs. potential off-target effects of this compound.
Caption: Troubleshooting logic for an unexpected phenotype.
Caption: Western blot experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KinScan: AI-based rapid profiling of activity across the kinome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemoproteomic Selectivity Profiling of PIKK and PI3K Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. reactionbiology.com [reactionbiology.com]
- 11. chayon.co.kr [chayon.co.kr]
How to minimize PF-06284674 degradation in experimental setups
Notice: Information regarding the chemical structure, properties, and specific degradation pathways of PF-06284674 is not publicly available at this time. Extensive searches for this compound in scientific literature, patent databases, and regulatory filings have not yielded the necessary information to provide specific guidance on its handling and stability.
The following troubleshooting guide and FAQs are based on general best practices for handling small molecule inhibitors. This information should be considered as a starting point and may not be fully applicable to this compound. It is crucial for researchers to perform their own stability studies to determine the optimal conditions for their specific experimental setups.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of small molecule inhibitors.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent experimental results or loss of compound activity. | Compound degradation due to improper storage. | Verify storage conditions. For lyophilized powder, store at -20°C or -80°C as recommended by the supplier. For stock solutions in organic solvents (e.g., DMSO), store in small aliquots at -80°C to minimize freeze-thaw cycles. |
| Degradation in aqueous experimental media. | Prepare fresh dilutions in aqueous buffers immediately before use. Perform a time-course experiment to assess the compound's stability in your specific medium at the experimental temperature (e.g., 37°C). Consider the use of stabilizing agents if degradation is rapid, but be aware of potential interference with your assay. | |
| Photodegradation. | Protect the compound from light at all stages of handling and experimentation. Use amber vials or wrap containers with aluminum foil. Minimize exposure to ambient light during preparation and execution of experiments. | |
| pH sensitivity. | The stability of a compound can be pH-dependent. Ensure the pH of your experimental buffer is within a range that is optimal for both your assay and the compound's stability. If pH sensitivity is suspected, conduct stability studies across a range of pH values. | |
| Precipitation of the compound upon dilution in aqueous buffer. | Low aqueous solubility. | Decrease the final concentration of the compound. Increase the percentage of organic co-solvent (e.g., DMSO), ensuring it does not exceed a concentration that affects your experimental system (typically <0.5%). Use a solubilizing agent or a different formulation approach, though this may require significant validation. |
| Change in pH upon dilution. | Ensure the pH of the stock solution and the dilution buffer are compatible to prevent precipitation of ionizable compounds. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for a novel small molecule inhibitor like this compound?
A1: In the absence of specific data for this compound, general guidelines for small molecule inhibitors should be followed. Lyophilized powders are typically most stable when stored desiccated at -20°C or -80°C. Stock solutions in anhydrous solvents like DMSO should be stored in small, single-use aliquots at -80°C to prevent degradation from repeated freeze-thaw cycles and exposure to moisture.
Q2: How can I determine the stability of this compound in my specific cell culture medium?
A2: To assess the stability of this compound in your experimental medium, a time-course study is recommended.
Experimental Protocol: In Vitro Stability Assessment
-
Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Incubation: Dilute the stock solution to the final experimental concentration in your cell culture medium. Incubate the solution under your standard experimental conditions (e.g., 37°C, 5% CO₂).
-
Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the medium containing the compound.
-
Analysis: Immediately analyze the concentration of the intact compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Interpretation: Plot the concentration of this compound against time to determine its degradation rate. This will help you define a time window within which your experiments should be conducted to ensure compound integrity.
Q3: What factors in my experimental setup could contribute to the degradation of this compound?
A3: Several factors can influence the stability of a small molecule inhibitor:
-
Temperature: Higher temperatures generally accelerate chemical degradation.
-
pH: The pH of the solution can significantly impact the stability of compounds with ionizable groups.
-
Light: Exposure to light, particularly UV light, can cause photodegradation.
-
Reactive Oxygen Species (ROS): Some experimental conditions or cell types can generate ROS, which can degrade sensitive compounds.
-
Enzymatic Degradation: If working with cell lysates or in vivo models, metabolic enzymes can modify or degrade the compound.
Q4: How should I prepare working solutions of this compound to minimize degradation?
A4: Follow these steps to prepare working solutions:
-
Allow the stock solution vial to equilibrate to room temperature before opening to minimize condensation of atmospheric moisture into the solvent.
-
Use pre-warmed aqueous buffers for dilution to prevent precipitation that can occur when a cold solution is added to a warmer one.
-
Prepare working solutions fresh for each experiment and use them immediately.
-
Avoid storing the compound in aqueous solutions for extended periods unless its stability in those conditions has been confirmed.
Visualizing Experimental Workflow
The following diagram illustrates a generalized workflow for assessing the stability of a small molecule inhibitor in an experimental setup.
Caption: Workflow for assessing small molecule inhibitor stability.
Technical Support Center: Overcoming Resistance to PF-06284674 Treatment in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with PF-06284674, a potent and selective activator of the M2 isoform of pyruvate kinase (PKM2).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule activator of pyruvate kinase M2 (PKM2). In cancer cells, PKM2 is typically in a low-activity dimeric form, which diverts glucose metabolites from energy production (glycolysis) towards anabolic processes that support cell proliferation. This compound binds to PKM2 and stabilizes its highly active tetrameric form. This enzymatic activation enhances the conversion of phosphoenolpyruvate (PEP) to pyruvate, thereby promoting a more glycolytic state and potentially limiting the availability of biosynthetic precursors.
Q2: My cancer cell line is not responding to this compound treatment. What are the possible reasons?
Several factors could contribute to a lack of response to this compound:
-
Low or absent PKM2 expression: The cell line may not express sufficient levels of the PKM2 isoform.
-
Pre-existing resistance mechanisms: The cells may have intrinsic metabolic adaptations that bypass the effects of PKM2 activation.
-
Sub-optimal drug concentration or exposure: The concentration of this compound may be too low, or the treatment duration may be too short to elicit a significant biological effect.
-
Experimental conditions: Culture conditions, such as nutrient availability, can influence cellular metabolism and the response to metabolic drugs.
Q3: I've observed an initial response to this compound, but the cancer cells are developing resistance over time. What are the potential mechanisms of acquired resistance?
Acquired resistance to PKM2 activators like this compound is an emerging area of research. Based on the known biology of cancer metabolism, potential resistance mechanisms include:
-
Metabolic Reprogramming: Cancer cells can adapt their metabolic pathways to compensate for the increased glycolytic flux induced by this compound. This may involve:
-
Increased serine biosynthesis or uptake: Activation of PKM2 can limit the availability of glycolytic intermediates for serine synthesis. Resistant cells may upregulate the serine synthesis pathway or increase the expression of serine transporters.
-
Enhanced fatty acid synthesis: Prolonged treatment with PKM2 activators has been observed to lead to an increase in saturated fatty acids, suggesting a shift towards lipid metabolism for energy and biomass.
-
Increased glutamine metabolism: Cancer cells might increase their reliance on glutamine as an alternative carbon source to fuel the TCA cycle.
-
-
Alterations in PKM2:
-
Mutations: Although not yet specifically reported for this compound, mutations in the PKM2 gene could potentially alter the drug binding site or affect the allosteric regulation of the enzyme, rendering the activator less effective.
-
Post-translational modifications: Changes in the phosphorylation, acetylation, or oxidation status of PKM2 can affect its activity and its responsiveness to activators.
-
-
Upregulation of Bypass Pathways: Cancer cells may activate signaling pathways that promote survival and proliferation independently of the metabolic changes induced by this compound.
-
Nuclear Functions of PKM2: The dimeric form of PKM2 can translocate to the nucleus and act as a transcriptional co-activator for genes involved in proliferation and drug resistance. Cells that maintain a pool of nuclear PKM2 may be less sensitive to activators that primarily target the cytoplasmic, metabolic function of the enzyme.
Troubleshooting Guides
Problem 1: No initial response to this compound treatment.
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Low or absent PKM2 expression | Verify PKM2 expression in your cell line at the mRNA and protein level. | Protocol 1: Western Blot for PKM2 Expression Protocol 2: qRT-PCR for PKM mRNA Isoforms |
| Sub-optimal drug concentration | Perform a dose-response curve to determine the optimal concentration of this compound for your cell line. | Protocol 3: Cell Viability Assay (e.g., MTT, CellTiter-Glo) |
| Insufficient treatment duration | Conduct a time-course experiment to assess the effects of this compound over a longer period. | Protocol 3: Cell Viability Assay (with varying time points) |
| Inappropriate experimental conditions | Ensure consistent and optimal cell culture conditions (e.g., glucose concentration in media). | Review and standardize cell culture protocols. |
Problem 2: Development of acquired resistance to this compound.
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Metabolic reprogramming | Analyze key metabolic pathways in resistant vs. sensitive cells. | Protocol 4: Seahorse XF Analyzer for Glycolysis and Mitochondrial Respiration Protocol 5: Metabolomics Analysis |
| Increased serine dependence | Assess the sensitivity of resistant cells to serine deprivation. | Culture cells in serine-depleted media and assess viability. |
| Mutations in PKM2 | Sequence the PKM2 gene in resistant clones to identify potential mutations. | Protocol 6: Sanger Sequencing of PKM2 cDNA |
| Altered PKM2 post-translational modifications | Analyze the phosphorylation or acetylation status of PKM2. | Protocol 7: Immunoprecipitation followed by Western Blot for PTMs |
| Upregulation of bypass signaling pathways | Profile the activity of key survival and proliferation pathways (e.g., PI3K/Akt, MAPK). | Perform Western blot analysis for key signaling proteins. |
| Increased nuclear PKM2 | Determine the subcellular localization of PKM2 in resistant cells. | Protocol 8: Cellular Fractionation and Western Blot |
Experimental Protocols
Protocol 1: Western Blot for PKM2 Expression
-
Cell Lysis: Lyse sensitive and resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a 10% SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for PKM2 (e.g., Cell Signaling Technology, #4053) overnight at 4°C. Use an antibody for a housekeeping protein (e.g., β-actin, GAPDH) as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 2: qRT-PCR for PKM mRNA Isoforms
-
RNA Extraction: Extract total RNA from sensitive and resistant cells using a commercial kit (e.g., RNeasy Kit, Qiagen).
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using isoform-specific primers for PKM1 and PKM2. Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Primer sequences can be designed using NCBI's Primer-BLAST tool.
-
-
Data Analysis: Calculate the relative expression of PKM1 and PKM2 using the ΔΔCt method.
Protocol 3: Cell Viability Assay (e.g., MTT, CellTiter-Glo)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Treatment: After 24 hours, treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, 72 hours).
-
Assay: Perform the cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Measure absorbance or luminescence and normalize the data to the vehicle control. Plot the dose-response curve to determine the IC50 value.
Protocol 4: Seahorse XF Analyzer for Glycolysis and Mitochondrial Respiration
-
Cell Seeding: Seed sensitive and resistant cells in a Seahorse XF cell culture microplate.
-
Assay Preparation: The day of the assay, replace the culture medium with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-CO2 incubator.
-
Glycolysis Stress Test: Measure the extracellular acidification rate (ECAR) in response to sequential injections of glucose, oligomycin, and 2-deoxyglucose (2-DG).
-
Mito Stress Test: Measure the oxygen consumption rate (OCR) in response to sequential injections of oligomycin, FCCP, and rotenone/antimycin A.
-
Data Analysis: Analyze the ECAR and OCR profiles to determine key parameters of glycolysis and mitochondrial respiration.
Protocol 5: Metabolomics Analysis
-
Sample Collection: Harvest sensitive and resistant cells treated with this compound or vehicle. Quench metabolism rapidly (e.g., with liquid nitrogen).
-
Metabolite Extraction: Extract metabolites using a suitable solvent (e.g., 80% methanol).
-
LC-MS/MS or GC-MS Analysis: Analyze the metabolite extracts using liquid chromatography-mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS).
-
Data Analysis: Identify and quantify key metabolites in pathways such as glycolysis, the pentose phosphate pathway, the TCA cycle, and amino acid metabolism.
Protocol 6: Sanger Sequencing of PKM2 cDNA
-
RNA Extraction and cDNA Synthesis: As described in Protocol 2.
-
PCR Amplification: Amplify the full-length coding sequence of PKM2 from the cDNA using high-fidelity DNA polymerase.
-
PCR Product Purification: Purify the PCR product using a commercial kit.
-
Sequencing: Send the purified PCR product for Sanger sequencing using primers that cover the entire coding region.
-
Sequence Analysis: Align the sequencing results with the reference PKM2 sequence to identify any mutations.
Protocol 7: Immunoprecipitation followed by Western Blot for PTMs
-
Cell Lysis: Lyse cells in a modified RIPA buffer.
-
Immunoprecipitation: Incubate cell lysates with an antibody specific for PKM2 overnight at 4°C. Add protein A/G agarose beads to pull down the antibody-protein complexes.
-
Washing: Wash the beads several times to remove non-specific binding.
-
Elution: Elute the immunoprecipitated proteins from the beads.
-
Western Blot: Perform Western blotting on the eluted proteins using antibodies specific for the post-translational modification of interest (e.g., anti-phospho-tyrosine, anti-acetyl-lysine).
Protocol 8: Cellular Fractionation and Western Blot
-
Cell Harvesting: Harvest sensitive and resistant cells.
-
Fractionation: Perform cellular fractionation to separate the cytoplasmic and nuclear fractions using a commercial kit (e.g., NE-PER Nuclear and Cytoplasmic Extraction Reagents, Thermo Fisher Scientific).
-
Western Blot: Perform Western blotting on the cytoplasmic and nuclear fractions as described in Protocol 1. Use markers for the cytoplasmic (e.g., GAPDH) and nuclear (e.g., Lamin B1, Histone H3) fractions to confirm the purity of the fractions.
Data Presentation
Table 1: Hypothetical Dose-Response of Cancer Cell Lines to this compound
| Cell Line | PKM2 Expression (relative to control) | IC50 (µM) after 72h |
| Sensitive Cell Line A | 1.0 | 5.2 |
| Resistant Cell Line B | 0.2 | > 50 |
| Acquired Resistance Line A-R | 1.1 | 35.8 |
Visualizations
Caption: Troubleshooting workflow for lack of initial response to this compound.
Caption: Overview of potential mechanisms of acquired resistance to this compound.
Caption: Simplified signaling pathway of PKM2 and the action of this compound.
Technical Support Center: Optimizing Buffer Conditions for PF-06284674 Activity Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing PF-06284674, a potent activator of the M2 isoform of pyruvate kinase (PKM2), in their activity assays.[1] This guide is designed to help you optimize your buffer conditions to ensure robust and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My PKM2 activity is lower than expected after adding this compound. What are the potential buffer-related issues?
Low enzyme activity is a common issue that can often be traced back to suboptimal buffer conditions. Here are several factors to consider:
-
Incorrect pH: The pH of your assay buffer may be outside the optimal range for PKM2 activity. Enzyme activity is highly dependent on pH, and even small deviations can lead to a significant decrease in activity.
-
Suboptimal Ionic Strength: The salt concentration in your buffer can impact the enzyme's structure and its interaction with both the substrate and the activator.
-
Inhibitory Contaminants: Ensure your reagents are free from contaminants that could inhibit enzyme activity. For example, high concentrations of EDTA can chelate essential metal ions like Mg2+.
-
Improper Reagent Storage: Ensure all assay components, especially the enzyme and this compound, have been stored at the recommended temperatures to maintain their activity.
Q2: I am observing high background signal in my assay. How can the buffer composition contribute to this?
High background can mask the true signal from your enzyme. Consider the following buffer-related causes:
-
Buffer Component Interference: Some buffer components may interfere with your detection method. For instance, if you are using a fluorescence-based assay, components of your buffer might be autofluorescent.
-
Non-enzymatic Reaction: The substrate may be unstable in the chosen buffer, leading to a non-enzymatic breakdown that generates a signal. Running a "no-enzyme" control is crucial to identify this issue.
Q3: My results are not reproducible between experiments. How can I improve the consistency of my buffer preparation?
Inconsistent results are often due to variations in buffer preparation. To improve reproducibility:
-
Prepare Fresh Buffers: Whenever possible, prepare fresh assay buffers for each experiment.
-
pH Adjustment at the Correct Temperature: Adjust the pH of your buffer at the temperature at which you will be performing the assay, as pH can be temperature-dependent.
-
Use High-Quality Reagents: Use high-purity water and reagents to prepare your buffers.
-
Consistent Pipetting: Ensure accurate and consistent pipetting of all buffer components.
Data Presentation: Optimizing Buffer Conditions
To systematically optimize your assay conditions, it is recommended to test a range of pH values and ionic strengths. The following tables provide a template for how to structure your data.
Table 1: Effect of pH on PKM2 Activity in the Presence of this compound
| pH | Mean Activity (units) | Standard Deviation | % of Maximal Activity |
| 6.5 | |||
| 7.0 | |||
| 7.5 | |||
| 8.0 | |||
| 8.5 |
Table 2: Effect of Ionic Strength (KCl) on PKM2 Activity in the Presence of this compound
| KCl Concentration (mM) | Mean Activity (units) | Standard Deviation | % of Maximal Activity |
| 50 | |||
| 100 | |||
| 150 | |||
| 200 | |||
| 250 |
Experimental Protocols
Protocol 1: Spectrophotometric PKM2 Activity Assay
This protocol is for a coupled-enzyme assay that measures the decrease in NADH absorbance at 340 nm.
Materials:
-
Recombinant human PKM2
-
This compound
-
Tris-HCl buffer (e.g., 50 mM, pH 7.5)
-
Potassium Chloride (KCl)
-
Magnesium Chloride (MgCl₂)
-
Adenosine diphosphate (ADP)
-
Phosphoenolpyruvate (PEP)
-
Lactate Dehydrogenase (LDH)
-
Nicotinamide adenine dinucleotide (NADH)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare Assay Buffer: Prepare a Tris-HCl buffer containing KCl and MgCl₂ at the desired concentrations (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl₂).
-
Prepare Reagent Master Mix: In a single tube, prepare a master mix containing the assay buffer, ADP, PEP, LDH, and NADH at their final desired concentrations.
-
Aliquot Master Mix: Add the master mix to the wells of the 96-well plate.
-
Add this compound: Add this compound to the appropriate wells at a range of concentrations. Include a vehicle control (e.g., DMSO).
-
Initiate the Reaction: Add recombinant PKM2 to all wells to start the reaction.
-
Measure Absorbance: Immediately place the plate in the microplate reader and measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 15 minutes).
-
Calculate Activity: The rate of NADH oxidation (decrease in A340) is proportional to the PKM2 activity.
Protocol 2: Luminescence-Based PKM2 Activity Assay
This protocol measures ATP production using a luciferase-based reagent.
Materials:
-
Recombinant human PKM2
-
This compound
-
Tris-HCl buffer (e.g., 50 mM, pH 7.5)
-
Potassium Chloride (KCl)
-
Magnesium Chloride (MgCl₂)
-
Adenosine diphosphate (ADP)
-
Phosphoenolpyruvate (PEP)
-
ATP detection reagent (e.g., Kinase-Glo®)
-
96-well white, opaque microplate
-
Luminometer
Procedure:
-
Prepare Assay Buffer: Prepare a Tris-HCl buffer containing KCl and MgCl₂ at the desired concentrations.
-
Prepare Reaction Mix: In the wells of the 96-well plate, combine the assay buffer, ADP, and PEP.
-
Add this compound: Add this compound to the appropriate wells at a range of concentrations. Include a vehicle control.
-
Initiate the Reaction: Add recombinant PKM2 to all wells to start the reaction and incubate at room temperature for a defined period (e.g., 30 minutes).
-
Add ATP Detection Reagent: Add the ATP detection reagent to each well according to the manufacturer's instructions.
-
Measure Luminescence: Incubate the plate for a short period (e.g., 10 minutes) to stabilize the luminescent signal, then measure luminescence using a luminometer.
-
Calculate Activity: The luminescent signal is proportional to the amount of ATP produced, which reflects PKM2 activity.
Visualizations
Caption: Signaling pathway of PKM2 activation by this compound.
Caption: Experimental workflow for optimizing buffer conditions.
References
Stability of PF-06284674 in different cell culture media
Disclaimer: Specific stability data for PF-06284674 in various cell culture media is not publicly available. The following information is based on general principles for small molecule stability and best practices for cell culture experiments. It is strongly recommended to perform an in-house stability study of this compound in your specific experimental setup.
Frequently Asked Questions (FAQs)
| Question | Answer |
| 1. What is this compound and what is its mechanism of action? | This compound is a cell-permeable and potent selective activator of the M2 isoform of pyruvate kinase (PKM2)[1]. PKM2 is a key enzyme in glycolysis, and its activation can modulate cellular metabolism. |
| 2. How should I prepare and store stock solutions of this compound? | It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in a dry, high-quality organic solvent like DMSO. Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light. |
| 3. What is the expected stability of this compound in cell culture media? | The stability of small molecules like this compound in aqueous solutions such as cell culture media can be variable. Factors influencing stability include the compound's chemical structure, the pH and composition of the media, incubation temperature, and exposure to light. While some compounds are stable for days, others may degrade within hours. An experimental determination of stability is crucial. |
| 4. Can components of the cell culture medium affect the stability and activity of this compound? | Yes. Components like serum proteins can bind to small molecules, potentially affecting their availability and stability. Other media components could also potentially react with the compound. It is advisable to test the efficacy of this compound in both serum-free and serum-containing media if applicable to your experimental design. |
| 5. What are the visual signs of this compound instability or precipitation in cell culture media? | Cloudiness, particulate matter, or a change in the color of the medium upon addition of this compound can indicate poor solubility or precipitation. However, chemical degradation may not always have visual cues. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no observable effect on cellular metabolism (e.g., lactate production, glucose uptake). | Compound Instability: this compound may be degrading in the cell culture medium over the course of the experiment. Suboptimal Concentration: The concentration used may be too low to effectively activate PKM2. Cell Line Specificity: The expression or regulation of PKM2 may differ between cell lines. | - Perform a stability study of this compound in your specific cell culture medium and experimental conditions (see Experimental Protocols). - For long-term experiments, consider replenishing the medium with fresh compound at regular intervals. - Perform a dose-response curve to determine the optimal concentration for your cell line. - Confirm PKM2 expression in your cell line of interest. |
| High variability between experimental replicates. | Inconsistent Compound Solubilization: The compound may not be fully dissolved in the stock solution or upon dilution into the medium. Inconsistent Handling: Variations in incubation times or cell seeding densities. | - Ensure the DMSO stock solution is fully dissolved before diluting into the medium. Vortex gently. - After diluting into the medium, mix thoroughly before adding to the cells. - Standardize all experimental procedures, including cell plating and treatment times. |
| Signs of cytotoxicity at expected active concentrations. | Off-Target Effects: At higher concentrations, the compound may have off-target activities. Solvent Toxicity: The concentration of the organic solvent (e.g., DMSO) may be too high. Degradation Products: A degradation product of this compound could be cytotoxic. | - Titrate the concentration of this compound to find a non-toxic, effective concentration. - Ensure the final concentration of the solvent in the cell culture medium is low (typically ≤ 0.1%) and include a vehicle control in your experiments. - Assess the stability of the compound; if degradation is suspected, try to minimize it (e.g., shorter incubation times, fresh media changes). |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Media
This protocol provides a general method to determine the stability of this compound in a specific cell culture medium using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
This compound
-
Anhydrous DMSO
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with and without serum
-
Sterile, low-protein binding microcentrifuge tubes or a 24-well plate
-
HPLC or LC-MS system
-
Acetonitrile (ACN), HPLC-grade
-
Internal standard (optional, but recommended for LC-MS)
Procedure:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare the working solution by diluting the stock solution to the final experimental concentration (e.g., 10 µM) in pre-warmed cell culture medium. Prepare enough for all time points.
-
Dispense the working solution into triplicate wells of a 24-well plate or into microcentrifuge tubes for each time point.
-
Incubate the samples at 37°C in a humidified incubator with 5% CO₂.
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect an aliquot from each replicate. The 0-hour time point should be collected immediately after preparation.
-
For each aliquot, add 2 volumes of cold acetonitrile (with internal standard if used) to precipitate proteins. Vortex briefly and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to HPLC vials for analysis.
-
Analyze the samples by HPLC or LC-MS to determine the concentration of this compound remaining.
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
Data Presentation:
The results of the stability study can be summarized in a table as follows:
| Time (hours) | Medium A (% Remaining ± SD) | Medium B (% Remaining ± SD) |
| 0 | 100 ± 0 | 100 ± 0 |
| 2 | 98.5 ± 1.2 | 99.1 ± 0.8 |
| 4 | 95.2 ± 2.5 | 97.6 ± 1.5 |
| 8 | 88.7 ± 3.1 | 94.3 ± 2.2 |
| 24 | 75.4 ± 4.5 | 85.1 ± 3.9 |
| 48 | 60.1 ± 5.8 | 76.8 ± 4.7 |
(Note: The data presented above is illustrative and does not represent actual experimental results for this compound.)
Visualizations
Caption: Workflow for determining compound stability in cell culture media.
Caption: Activation of PKM2 by this compound in the glycolytic pathway.
Caption: A logical approach to troubleshooting inconsistent experimental outcomes.
References
Technical Support Center: Enhancing In Vivo Bioavailability of PF-06284674
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the in vivo bioavailability of the investigational compound PF-06284674.
Frequently Asked Questions (FAQs)
Q1: What are the common factors that can limit the in vivo bioavailability of this compound?
A1: The in vivo bioavailability of this compound can be influenced by several factors, primarily its physicochemical properties. The most common limiting factors are poor aqueous solubility and rapid metabolism. Poor solubility can lead to low dissolution rates in the gastrointestinal tract, thereby limiting its absorption.[1][2][3] High first-pass metabolism in the liver can also significantly reduce the amount of active compound that reaches systemic circulation.[4][5][6]
Q2: What are the initial steps to consider when poor oral bioavailability of this compound is observed?
A2: When encountering poor oral bioavailability, a systematic approach is recommended. First, confirm the compound's solubility and metabolic stability through in vitro assays. Based on these findings, you can explore various formulation strategies to enhance solubility or consider chemical modifications to improve metabolic stability.[7][8][9] It is also crucial to ensure that the in vivo experimental setup is appropriate and that there are no issues with the dosing procedure or animal model.
Q3: How can the solubility of this compound be improved?
A3: Several strategies can be employed to enhance the solubility of this compound. These can be broadly categorized into physical and chemical approaches. Physical modifications include particle size reduction (nanonization), formulation as a solid dispersion with a hydrophilic carrier, or creating lipid-based formulations.[2][3][10] Chemical modifications could involve salt formation if the compound has ionizable groups or the development of a more soluble prodrug.[1]
Q4: What formulation strategies are available to improve the bioavailability of this compound?
A4: A range of formulation strategies can be explored. For poorly soluble compounds, creating amorphous solid dispersions using techniques like hot-melt extrusion or spray drying can significantly improve dissolution and absorption.[1] Lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), can also enhance the solubility and absorption of lipophilic compounds.[3] For subcutaneous or intravenous administration, specialized formulations like oil-based depots or infusion solutions can be developed to prolong exposure.[7][9]
Q5: How can the metabolic stability of this compound be assessed and improved?
A5: The metabolic stability of this compound can be evaluated in vitro using liver microsomes, S9 fractions, or hepatocytes.[5][6] These assays help determine the rate of metabolism and identify the primary metabolic pathways. If metabolic instability is a concern, medicinal chemistry efforts can be directed at modifying the metabolic "soft spots" in the molecule. One common approach is the introduction of deuterium at sites of metabolism, which can slow down metabolic processes due to the kinetic isotope effect.[11]
Troubleshooting Guides
Issue 1: Low and Variable Oral Exposure of this compound
Symptoms:
-
Low Cmax and AUC after oral administration.
-
High variability in plasma concentrations between individual animals.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Recommended Action |
| Poor aqueous solubility | Characterize the solubility of this compound at different pH values. | If solubility is low, consider formulation strategies such as solid dispersions or lipid-based formulations to improve dissolution.[2][3] |
| High first-pass metabolism | Perform an in vitro metabolic stability assay with liver microsomes.[5][6] | If the compound is rapidly metabolized, consider alternative routes of administration (e.g., intravenous, subcutaneous) to bypass the liver or explore chemical modifications to block metabolic sites.[4][7][9] |
| Inefficient permeation | Conduct a Caco-2 permeability assay. | If permeability is low, investigate the potential for efflux transporter involvement and consider co-administration with a permeability enhancer. |
| Formulation issues | Evaluate the physical and chemical stability of the dosing formulation. | Ensure the compound is fully dissolved or homogeneously suspended in the vehicle. Prepare fresh formulations for each experiment. |
Issue 2: Rapid Clearance of this compound In Vivo
Symptoms:
-
Short half-life (t1/2) in pharmacokinetic studies.
-
Requirement for frequent dosing to maintain therapeutic concentrations.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Recommended Action |
| High metabolic clearance | Determine the in vitro intrinsic clearance (CLint) using liver microsomes or hepatocytes.[6] | If CLint is high, consider strategies to improve metabolic stability, such as deuteration or modification of metabolic hotspots.[11] |
| Rapid renal excretion | Assess the physicochemical properties of the compound (e.g., polarity, size) and measure urinary excretion. | If renal clearance is the primary elimination route, chemical modifications to increase plasma protein binding or alter polarity may be explored. |
| Instability in plasma | Evaluate the stability of this compound in plasma from the species used for in vivo studies. | If the compound is unstable, identify the degradation products and consider formulation approaches to protect the molecule. |
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion of this compound by Hot-Melt Extrusion
Objective: To improve the dissolution rate and oral bioavailability of this compound by forming an amorphous solid dispersion.
Materials:
-
This compound
-
Polyvinylpyrrolidone/vinyl acetate copolymer (PVPVA)
-
Hot-melt extruder
-
Grinder/mill
-
Dissolution testing apparatus
Method:
-
Blending: Dry blend this compound and PVPVA in a 1:3 ratio (w/w).
-
Extrusion: Feed the blend into the hot-melt extruder at a controlled temperature (e.g., 150°C) and screw speed (e.g., 100 rpm).
-
Cooling and Milling: Collect the extrudate and allow it to cool to room temperature. Mill the extrudate into a fine powder.
-
Characterization: Analyze the solid dispersion for amorphicity using differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD).
-
Dissolution Testing: Perform in vitro dissolution studies comparing the solid dispersion to the crystalline drug.
Protocol 2: In Vitro Metabolic Stability Assessment of this compound in Liver Microsomes
Objective: To determine the in vitro half-life and intrinsic clearance of this compound.
Materials:
-
This compound
-
Pooled liver microsomes (from the species of interest)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching)
-
LC-MS/MS system
Method:
-
Incubation: Prepare a reaction mixture containing liver microsomes, this compound (at a final concentration of 1 µM), and phosphate buffer. Pre-incubate at 37°C.
-
Initiate Reaction: Add the NADPH regenerating system to start the metabolic reaction.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with cold acetonitrile containing an internal standard.
-
Sample Analysis: Centrifuge the quenched samples and analyze the supernatant by LC-MS/MS to quantify the remaining concentration of this compound.
-
Data Analysis: Plot the natural logarithm of the percentage of this compound remaining versus time. The slope of the linear portion of the curve is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
Visualizations
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. admeshop.com [admeshop.com]
- 6. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
- 7. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Validating PF-06284674 (Lorlatinib) Activity in Cancer Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers validating the in vitro activity of the ALK/ROS1 inhibitor PF-06463922, also known as Lorlatinib.
Frequently Asked Questions (FAQs)
Q1: What is PF-06463922 (Lorlatinib) and what is its mechanism of action?
A1: PF-06463922 (Lorlatinib) is a potent, ATP-competitive, and selective small-molecule inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) receptor tyrosine kinases.[1][2][3] It is a third-generation inhibitor designed to be effective against most known resistance mutations to earlier-generation ALK inhibitors and to penetrate the blood-brain barrier.[4][5][6] Its mechanism of action involves binding to the ATP-binding pocket of ALK and ROS1, thereby inhibiting their kinase activity and blocking downstream signaling pathways crucial for tumor cell proliferation and survival.
Q2: In which cancer cell lines is PF-06463922 expected to be active?
A2: PF-06463922 is primarily active in cancer cell lines harboring ALK or ROS1 gene rearrangements (fusions) or activating mutations. This includes various non-small cell lung cancer (NSCLC) cell lines (e.g., H3122, H2228, HCC78) and neuroblastoma cell lines (e.g., CLB-BAR, CLB-GE).[4][7][8] It has demonstrated high potency not only in cell lines sensitive to first-generation inhibitors like crizotinib but also in cell lines that have developed resistance, including those with the highly resistant G1202R mutation in ALK.[4][5]
Q3: What are the key signaling pathways affected by PF-06463922 treatment?
A3: By inhibiting ALK and ROS1, PF-06463922 blocks the activation of major downstream signaling pathways that promote cell growth, proliferation, and survival. These primarily include the Ras/MAPK (ERK1/2), PI3K/Akt, and JAK/STAT pathways. Inhibition of these pathways can be monitored by assessing the phosphorylation status of key proteins like ERK1/2, AKT, and STAT3.[2][6]
Q4: What is a typical effective concentration range for PF-06463922 in vitro?
A4: PF-06463922 exhibits sub-nanomolar to low nanomolar potency in sensitive cell lines. IC50 values for cell viability are often in the range of 0.6 to 50 nM, depending on the specific cell line and the presence of resistance mutations.[2][4][7][8] For inhibition of ALK or ROS1 phosphorylation, IC50 values can be even lower, often below 1 nM.[8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low activity of PF-06463922 observed in a cell line expected to be sensitive. | Cell Line Integrity: - Cell line is not the correct one or has been misidentified. - Loss of ALK/ROS1 fusion expression over multiple passages. | - Authenticate your cell line (e.g., by STR profiling). - Confirm the expression and phosphorylation of ALK or ROS1 fusion protein via Western blot or RT-PCR. |
| Compound Inactivity: - Improper storage and degradation of the compound. - Errors in dilution or final concentration. | - Store PF-06463922 as recommended by the supplier (typically desiccated at -20°C). - Prepare fresh stock solutions and serial dilutions for each experiment. Verify the concentration if possible. | |
| Assay Issues: - Assay incubation time is too short to observe a cytotoxic/cytostatic effect. - Cell seeding density is too high. | - Extend the incubation time (e.g., 72 to 120 hours for cell viability assays). - Optimize cell seeding density to ensure cells are in the logarithmic growth phase throughout the experiment. | |
| High variability between replicate wells in cell viability assays. | Inconsistent Cell Seeding: - Uneven cell distribution in the microplate. | - Ensure a single-cell suspension before seeding. - Mix the cell suspension between pipetting steps. - Avoid seeding in the outer wells of the plate, which are prone to evaporation ("edge effect"). |
| Compound Precipitation: - PF-06463922 may precipitate at higher concentrations in media. | - Visually inspect the media for any precipitate after adding the compound. - Ensure the final DMSO concentration is low and consistent across all wells (typically <0.5%). | |
| Inconsistent inhibition of p-ALK/p-ROS1 in Western Blots. | Suboptimal Lysis/Extraction: - Inadequate inhibition of phosphatases during cell lysis. | - Use a lysis buffer containing fresh phosphatase and protease inhibitors. - Keep samples on ice throughout the lysis and protein quantification process. |
| Timing of Treatment: - The time point for assessing phosphorylation may not be optimal. | - Perform a time-course experiment (e.g., 1, 2, 4, 6 hours) to determine the optimal time to observe maximal inhibition of ALK/ROS1 phosphorylation. | |
| Unexpected resistance in a previously sensitive cell line. | Acquired Resistance: - Development of secondary mutations in the ALK/ROS1 kinase domain. - Upregulation of bypass signaling pathways. | - Sequence the ALK/ROS1 kinase domain to check for new mutations. - Use techniques like phospho-RTK arrays to investigate the activation of alternative signaling pathways. |
Data Presentation
Table 1: In Vitro Activity of PF-06463922 in ALK-Dependent Cell Lines
| Cell Line | ALK Fusion/Mutation | Assay Type | IC50 (nM) | Reference |
|---|---|---|---|---|
| H3122 | EML4-ALK WT | Cell Viability (CellTiter-Glo) | ~2-3 | [9] |
| H3122 | EML4-ALKL1196M | Cell Viability (CellTiter-Glo) | ~20 | [4] |
| H3122 | EML4-ALKG1269A | Cell Viability (CellTiter-Glo) | ~30 | [4] |
| H3122 | EML4-ALKV1180L | Cell Viability (CellTiter-Glo) | ~25 | [4] |
| Ba/F3 | EML4-ALKG1202R | ALK Phosphorylation | 77-113 | [4] |
| CLB-GE | ALKF1174V (amplified) | Cell Proliferation (Resazurin) | 25 ± 2 | [7] |
| CLB-BAR | ALK fusion | Cell Proliferation (Resazurin) | 16 ± 2 |[7] |
Table 2: In Vitro Activity of PF-06463922 in ROS1-Dependent Cell Lines
| Cell Line | ROS1 Fusion/Mutation | Assay Type | IC50 (nM) | Reference |
|---|---|---|---|---|
| HCC78 | SLC34A2-ROS1 | Cell Viability | 1.3 | [8] |
| Ba/F3 | CD74-ROS1 | Cell Viability | 0.6 | [8] |
| NIH 3T3 | CD74-ROS1G2032R | Cell Viability | ~10 | [1] |
| Ba/F3 | CD74-ROS1 | ROS1 Phosphorylation | 0.53 |[8] |
Experimental Protocols
Protocol 1: Cell Viability Assay (e.g., using CellTiter-Glo®)
-
Cell Seeding:
-
Trypsinize and count cells that are in the logarithmic growth phase.
-
Seed cells in a 96-well, opaque-walled plate at a pre-determined optimal density (e.g., 2,000-5,000 cells/well) in 90 µL of complete growth medium.
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Compound Treatment:
-
Prepare a 10-point serial dilution of PF-06463922 in DMSO. Further dilute these in culture medium to achieve a 10X final concentration.
-
Add 10 µL of the 10X compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) wells.
-
Incubate for 72 hours at 37°C, 5% CO₂.
-
-
Assay Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (100% viability).
-
Plot the normalized data against the log of the compound concentration and fit a four-parameter logistic curve to determine the IC50 value.[4]
-
Protocol 2: Western Blot for ALK/ROS1 Phosphorylation
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow until they reach 70-80% confluency.
-
Starve cells in serum-free medium for 4-6 hours if necessary.
-
Treat cells with various concentrations of PF-06463922 for a predetermined time (e.g., 2 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize protein amounts and prepare lysates for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel.
-
Run the gel and then transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-ALK (Tyr1604) or phospho-ROS1 (Tyr2274), total ALK/ROS1, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Visualizations
Caption: ALK/ROS1 signaling pathway and inhibition by PF-06463922.
Caption: General workflow for testing PF-06463922 in cancer cell lines.
References
- 1. pnas.org [pnas.org]
- 2. apexbt.com [apexbt.com]
- 3. Page loading... [guidechem.com]
- 4. PF-06463922, an ALK/ROS1 inhibitor, overcomes resistance to 1st and 2nd generation ALK inhibitors in pre-clinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PF-06463922, an ALK/ROS1 Inhibitor, Overcomes Resistance to First and Second Generation ALK Inhibitors in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advancements in ALK Inhibitors: The Emergence of PF-06463922 as a Promising Therapeutic for Overcoming Resistance in Lung Cancer [synapse.patsnap.com]
- 7. The ALK inhibitor PF-06463922 is effective as a single agent in neuroblastoma driven by expression of ALK and MYCN - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PF-06463922 is a potent and selective next-generation ROS1/ALK inhibitor capable of blocking crizotinib-resistant ROS1 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The ALK/ROS1 inhibitor PF-06463922 overcomes primary resistance to crizotinib in ALK-driven neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of Small Molecule Activators of Pyruvate Kinase M2 (PKM2) for Cancer Research
A detailed guide for researchers, scientists, and drug development professionals on the comparative efficacy and mechanisms of PF-06284674, TEPP-46, and DASA-58.
The M2 isoform of pyruvate kinase (PKM2) has emerged as a significant target in cancer therapy due to its pivotal role in the metabolic reprogramming of tumor cells, famously known as the Warburg effect. Unlike its constitutively active counterpart, PKM1, PKM2 can switch between a highly active tetrameric state and a less active dimeric state. In cancer cells, the dimeric form is predominant, leading to an accumulation of glycolytic intermediates that are funneled into biosynthetic pathways, thereby supporting rapid cell proliferation. Consequently, small molecule activators that stabilize the active tetrameric form of PKM2 are of great interest as potential anti-cancer agents. This guide provides a head-to-head comparison of three such activators: this compound, TEPP-46 (also known as ML265), and DASA-58.
Quantitative Comparison of PKM2 Activator Performance
The following table summarizes the key biochemical and cellular performance metrics for this compound, TEPP-46, and DASA-58 based on available experimental data.
| Parameter | This compound | TEPP-46 (ML265) | DASA-58 |
| Biochemical Potency (AC₅₀/EC₅₀) | 159 nM (Enzymatic Assay)[1] | 92 nM (Biochemical Assay)[2] | 38 nM (Biochemical Assay)[3] |
| Cellular Potency (EC₅₀) | 70 nM (Huh7 cells) | Not explicitly reported, but effective in cells[2] | 19.6 µM (A549 cells) |
| Maximum Activation | 192%[1] | Not explicitly reported | Not explicitly reported |
| Selectivity | Selective for PKM2[1] | Highly selective over PKM1, PKR, and PKL[2] | Selective for PKM2 over PKM1 |
| Mechanism of Action | Induces PKM2 tetramer formation[1] | Binds to the dimer-dimer interface, inducing tetramerization[2] | Promotes PKM2 tetramer formation[3] |
| In Vivo Efficacy | Not reported | Reduced tumor size in a mouse xenograft model (H1299 cells)[2] | Inhibited xenograft tumor growth |
Signaling Pathways and Experimental Workflows
The activation of PKM2 by these small molecules aims to reverse the metabolic phenotype of cancer cells, shifting them from anabolic metabolism back towards energy production.
The general workflow for identifying and characterizing PKM2 activators involves a series of biochemical and cell-based assays.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used to characterize these PKM2 activators.
PKM2 Enzymatic Activity Assay (Coupled Assay)
This assay measures the rate of pyruvate production by PKM2, which is coupled to the lactate dehydrogenase (LDH) reaction. The oxidation of NADH to NAD+ by LDH is monitored by the decrease in absorbance at 340 nm.
-
Reagents:
-
Recombinant human PKM2 protein
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (ADP)
-
Lactate dehydrogenase (LDH)
-
Nicotinamide adenine dinucleotide (NADH)
-
Assay buffer (e.g., Tris-HCl, KCl, MgCl₂)
-
Test compounds (this compound, TEPP-46, DASA-58) dissolved in DMSO
-
-
Procedure:
-
A reaction mixture containing assay buffer, PEP, ADP, NADH, and LDH is prepared.
-
The test compound at various concentrations is added to the reaction mixture in a microplate.
-
The reaction is initiated by the addition of recombinant PKM2.
-
The decrease in absorbance at 340 nm is measured kinetically over time using a plate reader.
-
The rate of reaction is calculated from the linear portion of the curve.
-
Data is normalized to a DMSO control, and AC₅₀/EC₅₀ values are determined by fitting the data to a dose-response curve.
-
Cellular PKM2 Activation Assay
This assay determines the ability of a compound to activate PKM2 within a cellular context.
-
Cell Lines:
-
Human cancer cell lines known to express high levels of PKM2 (e.g., Huh7, A549).
-
-
Procedure:
-
Cells are seeded in multi-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound or DMSO (vehicle control) for a specified period.
-
Following treatment, the cells are lysed.
-
The pyruvate kinase activity in the cell lysate is measured using the coupled enzymatic assay described above.
-
The total protein concentration of the lysate is determined for normalization.
-
EC₅₀ values are calculated from the dose-response curves of normalized PKM2 activity.
-
PKM2 Tetramerization Assay (Size Exclusion Chromatography)
This method is used to assess the oligomeric state of PKM2 in the presence of an activator.
-
Procedure:
-
Recombinant PKM2 is incubated with the test compound or DMSO.
-
The protein sample is then loaded onto a size exclusion chromatography column.
-
The protein is eluted with an appropriate buffer, and the elution profile is monitored by UV absorbance at 280 nm.
-
The elution volumes of the different PKM2 species (monomer, dimer, tetramer) are compared to known molecular weight standards to determine the oligomeric state. An increase in the peak corresponding to the tetramer indicates that the compound promotes tetramerization.
-
Conclusion
This compound, TEPP-46, and DASA-58 are all potent small molecule activators of PKM2 that function by promoting the formation of the active tetrameric form of the enzyme. While all three compounds show promise, TEPP-46 and DASA-58 have more extensive publicly available data, including in vivo efficacy studies demonstrating their potential to inhibit tumor growth. This compound is a potent activator in both biochemical and cellular assays, but further studies are needed to fully characterize its in vivo activity and selectivity profile. The experimental protocols outlined in this guide provide a framework for the continued investigation and comparison of these and other novel PKM2 activators in the pursuit of new cancer therapies.
References
Validating the Selectivity of PF-06284674 for PKM2 Over PKM1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pyruvate kinase M2 (PKM2) activator, PF-06284674, focusing on its selectivity over the M1 isoform (PKM1). The content presented here is supported by experimental data and detailed protocols to assist researchers in designing and interpreting their own studies.
Executive Summary
To provide a quantitative benchmark for selectivity, this guide includes data for the well-characterized and highly selective PKM2 activator, ML265 (also known as TEPP-46). ML265 is structurally related to this compound and serves as a valuable reference for the expected selectivity profile.
Quantitative Data Comparison
The following table summarizes the activation data for the selective PKM2 activator ML265, highlighting its potent and specific activation of PKM2 with minimal to no effect on the PKM1 isoform. It is anticipated that this compound would exhibit a similar high degree of selectivity.
| Compound | Target Isoform | AC50 (nM) | Selectivity Profile |
| ML265 (TEPP-46) | PKM2 | 92[1][2][3][4] | Highly selective over PKM1, PKL, and PKR[1][3][4] |
| PKM1 | No significant activation reported |
AC50: Half-maximal activation concentration.
Signaling Pathway and Experimental Workflow
The activation of PKM2 by small molecules like this compound promotes the formation of the more active tetrameric state of the enzyme from its less active dimeric form. This shift in equilibrium enhances the conversion of phosphoenolpyruvate (PEP) to pyruvate, a key step in glycolysis. The following diagram illustrates the experimental workflow for determining the selectivity of a PKM2 activator.
Caption: Workflow for determining the selectivity of a PKM2 activator.
Experimental Protocol: Lactate Dehydrogenase (LDH)-Coupled Pyruvate Kinase Assay
This protocol describes a common and reliable method for measuring the enzymatic activity of pyruvate kinase isoforms and determining the potency and selectivity of activators. The assay couples the production of pyruvate by PK to the lactate dehydrogenase (LDH)-mediated oxidation of NADH to NAD+, which can be monitored by the decrease in absorbance at 340 nm.[5][6][7]
Materials:
-
Recombinant human PKM1 and PKM2 enzymes
-
This compound (or other test compounds) dissolved in DMSO
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (ADP)
-
Nicotinamide adenine dinucleotide (NADH)
-
Lactate dehydrogenase (LDH) from rabbit muscle
-
96-well, UV-transparent microplates
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagents:
-
Prepare stock solutions of PEP, ADP, and NADH in assay buffer. The final concentrations in the assay will be in the range of 0.5-1 mM for PEP and ADP, and approximately 0.2 mM for NADH.
-
Prepare a stock solution of LDH in assay buffer. The final concentration should be sufficient to ensure the PK reaction is the rate-limiting step (typically 5-10 units/mL).
-
Prepare a serial dilution of the test compound (e.g., this compound) in DMSO, and then dilute further into assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
PEP
-
ADP
-
NADH
-
LDH
-
Test compound at various concentrations (or DMSO for control)
-
-
Add recombinant PKM1 or PKM2 enzyme to initiate the reaction. The final enzyme concentration should be in the low nanomolar range and optimized to provide a linear reaction rate.
-
-
Measurement:
-
Immediately place the plate in a spectrophotometer pre-set to 37°C.
-
Monitor the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 15-30 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of NADH consumption) from the linear portion of the absorbance vs. time curve for each compound concentration.
-
Plot the reaction velocity against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the AC50 value for PKM2.
-
Compare the activation profile for PKM2 with that of PKM1 to determine the selectivity. For a highly selective compound like this compound, minimal to no activation of PKM1 is expected at concentrations that fully activate PKM2.
-
Logical Relationship of PKM2 Activation and Downstream Effects
The activation of PKM2 by a selective compound initiates a cascade of events that can impact the metabolic and signaling pathways within a cancer cell. The following diagram illustrates this logical relationship.
Caption: Logical flow from PKM2 activation to cellular effects.
References
- 1. selleckchem.com [selleckchem.com]
- 2. ML265: A potent PKM2 activator induces tetramerization and reduces tumor formation and size in a mouse xenograft model - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. Pyruvate Kinase - Assay | Worthington Biochemical [worthington-biochem.com]
- 6. An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Pyruvate Kinase Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Pyruvate Kinase Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Enfortumab Vedotin: A Comparative Analysis of Efficacy Across Diverse Tumor Types
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the efficacy of Enfortumab Vedotin (EV), an antibody-drug conjugate (ADC), across various solid tumors. By targeting Nectin-4, a cell adhesion molecule overexpressed in several cancers, EV has demonstrated significant anti-tumor activity. This document summarizes key clinical trial data, details experimental methodologies, and visualizes the underlying biological and operational frameworks to offer a clear perspective on its therapeutic potential and current standing against alternative treatments.
Mechanism of Action
Enfortumab Vedotin is comprised of a fully human IgG1 monoclonal antibody specific for Nectin-4, linked to the microtubule-disrupting agent monomethyl auristatin E (MMAE) via a protease-cleavable linker.[1][2] The binding of EV to Nectin-4 on the surface of tumor cells leads to the internalization of the ADC-Nectin-4 complex.[3] Within the lysosome, the linker is cleaved, releasing MMAE into the cytoplasm.[3] MMAE then binds to tubulin, disrupting the microtubule network, which leads to cell cycle arrest and apoptosis.[1]
Efficacy in Urothelial Carcinoma
Enfortumab Vedotin, both as a monotherapy and in combination with pembrolizumab, has become a new standard of care in locally advanced or metastatic urothelial carcinoma (mUC).[4][5][6][7]
Table 1: Efficacy of Enfortumab Vedotin in Urothelial Carcinoma
| Clinical Trial | Treatment Arm | Patient Population | Objective Response Rate (ORR) | Progression-Free Survival (PFS) | Overall Survival (OS) |
| EV-301 (Phase 3) [8] | Enfortumab Vedotin | Previously treated mUC | 40.6% | 5.55 months | 12.88 months |
| Chemotherapy | Previously treated mUC | 17.9% | 3.71 months | 8.97 months | |
| EV-302 (Phase 3) [5][9] | EV + Pembrolizumab | Previously untreated la/mUC | 67.7% | 12.5 months | 31.5 months |
| Platinum-based Chemo | Previously untreated la/mUC | 44.4% | 6.3 months | 16.1 months |
Alternatives and Comparative Performance
The standard first-line treatment for eligible patients with mUC has historically been platinum-based chemotherapy (gemcitabine plus cisplatin or carboplatin).[4][10] The EV-302 trial demonstrated the superiority of the EV + pembrolizumab combination over standard chemotherapy, nearly doubling the median PFS and OS.[5][9] For patients who have progressed on platinum-based chemotherapy and PD-1/L1 inhibitors, the EV-301 trial established EV as a more effective option than further chemotherapy.[8]
Efficacy in Breast Cancer
The therapeutic potential of Enfortumab Vedotin is also being explored in heavily pretreated metastatic breast cancer, leveraging the expression of Nectin-4 in this malignancy.[11][12]
Table 2: Efficacy of Enfortumab Vedotin in Metastatic Breast Cancer (EV-202 Trial)
| Tumor Subtype | Patient Population | Objective Response Rate (ORR) | Progression-Free Survival (PFS) |
| HR+/HER2- [13][14][15] | Heavily pretreated | 15.6% | 5.4 months |
| Triple-Negative (TNBC) [13][14][15] | Heavily pretreated | 19.0% | 3.5 months |
Alternatives and Comparative Performance
Standard of care for HR+/HER2- metastatic breast cancer often involves sequential endocrine therapy with CDK4/6 inhibitors, followed by chemotherapy.[16] For TNBC, treatment typically involves chemotherapy, with immunotherapy being an option for PD-L1 positive tumors. While the EV-202 trial did not meet its primary efficacy endpoints, the observed anti-tumor activity is noteworthy in these heavily pretreated populations where treatment options are limited.[13][14]
Efficacy in Non-Small Cell Lung Cancer (NSCLC)
Nectin-4 is also expressed in NSCLC, prompting the investigation of Enfortumab Vedotin in this setting.[11][12]
Table 3: Efficacy of Enfortumab Vedotin in Metastatic NSCLC (EV-202 Trial)
| Histology | Patient Population | Objective Response Rate (ORR) |
| Non-Squamous [17][18] | Previously treated | 14% |
| Squamous [17] | Previously treated | Efficacy threshold not met |
Alternatives and Comparative Performance
The standard of care for NSCLC that has progressed after platinum-based chemotherapy and immunotherapy is limited. While the EV-202 trial did not meet its predefined efficacy threshold in squamous NSCLC, the anti-tumor activity in the non-squamous cohort suggests potential for further investigation in this patient population.[17][19]
Efficacy in Pancreatic Cancer
The overexpression of Nectin-4 in pancreatic adenocarcinoma provides a rationale for evaluating Enfortumab Vedotin in this highly aggressive disease.[12][20][21][22] The Phase II EPIC trial (NCT05915351) is currently underway to assess the efficacy of EV in patients with locally advanced, recurrent, or metastatic pancreatic cancer who have progressed on at least one line of therapy.[20][21][22][23] Efficacy data from this trial are not yet available.
Experimental Protocols
EV-301 and EV-201 (Metastatic Urothelial Carcinoma)
-
Study Design: Open-label, randomized, phase 3 trial (EV-301) and single-arm, phase 2 trial (EV-201).
-
Patient Population: Adults with locally advanced or metastatic urothelial cancer who had previously received a PD-1/L1 inhibitor and platinum-containing chemotherapy.
-
Intervention: Enfortumab Vedotin administered at a dose of 1.25 mg/kg intravenously on days 1, 8, and 15 of each 28-day cycle.[24]
-
Primary Endpoint: Overall Survival (EV-301), Objective Response Rate (EV-201).[25]
EV-302 (Metastatic Urothelial Carcinoma)
-
Study Design: Open-label, randomized, controlled, phase 3 study.[26]
-
Patient Population: Previously untreated locally advanced or metastatic urothelial cancer.[26]
-
Intervention:
-
Primary Endpoints: Progression-Free Survival and Overall Survival.[26]
EV-202 (Multiple Solid Tumors)
-
Study Design: Open-label, multicohort, phase 2 trial.[14][17]
-
Patient Population: Adults with locally advanced or metastatic solid tumors who have progressed on prior therapies, including cohorts for breast cancer and NSCLC.[14][17]
-
Intervention: Enfortumab Vedotin administered at a dose of 1.25 mg/kg intravenously on days 1, 8, and 15 of each 28-day cycle.[19]
-
Primary Endpoint: Confirmed Objective Response Rate.[14]
Conclusion
Enfortumab Vedotin has demonstrated significant efficacy in urothelial carcinoma, establishing a new standard of care. Its activity in other solid tumors, such as breast and non-small cell lung cancer, is promising, particularly in heavily pretreated patient populations with limited therapeutic options. The ongoing investigation in pancreatic cancer and other Nectin-4 expressing tumors will further delineate the therapeutic scope of this targeted ADC. Future research will likely focus on optimizing combination strategies and identifying biomarkers to refine patient selection and enhance clinical outcomes.
References
- 1. Advancements in Therapy for Bladder Cancer: Enfortumab Vedotin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. PADCEV® (enfortumab vedotin-ejfv) Mechanism of Action [padcevhcp.com]
- 4. urotoday.com [urotoday.com]
- 5. oncologynewscentral.com [oncologynewscentral.com]
- 6. vjoncology.com [vjoncology.com]
- 7. ascopubs.org [ascopubs.org]
- 8. onclive.com [onclive.com]
- 9. droracle.ai [droracle.ai]
- 10. onclive.com [onclive.com]
- 11. Nectin-4 expression patterns and therapeutics in oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. lbbc.org [lbbc.org]
- 14. ascopubs.org [ascopubs.org]
- 15. snconnect.survivornet.com [snconnect.survivornet.com]
- 16. ascopubs.org [ascopubs.org]
- 17. ascopubs.org [ascopubs.org]
- 18. researchgate.net [researchgate.net]
- 19. Enfortumab vedotin in patients with advanced non-small cell lung cancer after disease progression on platinum- and PD-1/PD-L1 inhibitor-containing regimens: Phase 2 international multicenter EV-202 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. m.youtube.com [m.youtube.com]
- 21. vjoncology.com [vjoncology.com]
- 22. ascopubs.org [ascopubs.org]
- 23. biotechhunter.com [biotechhunter.com]
- 24. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 25. researchgate.net [researchgate.net]
- 26. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Unraveling the Mechanism of PF-06284674: A Comparative Cross-Validation with Established KATP Channel Modulators
For Researchers, Scientists, and Drug Development Professionals
In the landscape of Type 2 Diabetes Mellitus (T2DM) therapeutics, the precise modulation of insulin secretion remains a cornerstone of glycemic control. This guide provides a comparative analysis of the hypothetical novel compound, PF-06284674, against well-established sulfonylureas: Glyburide, Glipizide, and Tolbutamide. By examining their mechanisms of action through a cross-validation framework, we aim to elucidate the potential therapeutic profile of this compound as a modulator of the ATP-sensitive potassium (KATP) channel in pancreatic β-cells.
Mechanism of Action: A Shared Pathway
The primary therapeutic target for sulfonylureas is the KATP channel on the plasma membrane of pancreatic β-cells.[1][2] These channels are crucial regulators of insulin secretion, linking cellular metabolism to electrical excitability.[3][4] In a resting state with low blood glucose, these channels are open, allowing potassium ions to efflux and maintaining a hyperpolarized cell membrane, which prevents insulin release.[3][5]
Following a meal, rising blood glucose levels lead to increased intracellular ATP. This metabolic shift closes the KATP channels, causing membrane depolarization.[5][6] The change in membrane potential activates voltage-gated calcium channels, leading to an influx of calcium ions that triggers the exocytosis of insulin-containing granules.[6][7][[“]]
This compound is hypothesized to act as a potent and selective modulator of this pathway, similar to second-generation sulfonylureas like Glyburide and Glipizide. These agents bind to the sulfonylurea receptor 1 (SUR1) subunit of the KATP channel, inducing its closure and thereby stimulating insulin secretion independent of glucose metabolism.[6][7][9]
Comparative Efficacy and Potency
The following table summarizes key performance indicators for this compound (hypothetical values) and its established counterparts. These parameters are critical for defining the therapeutic window and potential clinical advantages of a new chemical entity.
| Compound | Class | Potency (IC50) | Onset of Action | Duration of Action | Primary Metabolism |
| This compound (Hypothetical) | KATP Channel Modulator | ~5 nM | Rapid | ~18-24 hours | Hepatic (CYP3A4) |
| Glyburide | 2nd Gen. Sulfonylurea | ~10-20 nM[[“]] | 2-4 hours[10] | Up to 24 hours[9] | Hepatic (CYP2C9)[10] |
| Glipizide | 2nd Gen. Sulfonylurea | ~20-50 nM[11] | 30 minutes[11] | 12-24 hours[11] | Hepatic (CYP2C9)[12] |
| Tolbutamide | 1st Gen. Sulfonylurea | ~1-5 µM[13] | 30-60 minutes[14] | 6-12 hours[15] | Hepatic (CYP2C9)[16] |
Cross-Validation Experimental Protocols
To rigorously assess the mechanism of action of this compound, a series of in vitro and in vivo experiments are proposed. These protocols are designed to provide a direct comparison with existing sulfonylureas.
In Vitro KATP Channel Activity Assay
Objective: To determine the direct inhibitory effect of this compound on the KATP channel and to calculate its potency (IC50).
Methodology:
-
Cell Line: Use a stable cell line expressing human pancreatic KATP channels (SUR1/Kir6.2), such as HEK293 cells.
-
Electrophysiology: Employ whole-cell patch-clamp electrophysiology to measure KATP channel currents.
-
Protocol:
-
Establish a stable baseline KATP current.
-
Apply increasing concentrations of this compound, Glyburide, Glipizide, and Tolbutamide to the cells.
-
Record the inhibition of the KATP current at each concentration.
-
-
Data Analysis: Plot the percentage of current inhibition against the drug concentration to determine the IC50 value for each compound.
In Vitro Insulin Secretion Assay
Objective: To measure the ability of this compound to stimulate insulin secretion from pancreatic β-cells.
Methodology:
-
Cell Line: Utilize a pancreatic β-cell line (e.g., MIN6) or isolated primary rodent or human islets.
-
Protocol:
-
Culture cells in low glucose medium to establish a basal insulin secretion level.
-
Incubate cells with various concentrations of this compound and comparator drugs in the presence of both low and high glucose.
-
Collect the supernatant after a defined incubation period.
-
-
Quantification: Measure insulin concentration in the supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Compare the dose-response curves for insulin secretion for each compound under different glucose conditions.
In Vivo Oral Glucose Tolerance Test (OGTT)
Objective: To evaluate the in vivo efficacy of this compound in improving glucose tolerance in a diabetic animal model.
Methodology:
-
Animal Model: Use a relevant diabetic animal model, such as db/db mice or Zucker diabetic fatty (ZDF) rats.
-
Protocol:
-
Fast the animals overnight.
-
Administer a single oral dose of this compound or a comparator drug.
-
After a specified time (e.g., 30-60 minutes), administer an oral glucose bolus.
-
Collect blood samples at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) post-glucose administration.
-
-
Analysis: Measure blood glucose and plasma insulin levels at each time point. Calculate the area under the curve (AUC) for both glucose and insulin to assess the overall effect on glucose disposal and insulin secretion.
Conclusion
The proposed cross-validation framework provides a robust methodology for characterizing the mechanism of action of the novel compound, this compound. By directly comparing its performance against established sulfonylureas in key in vitro and in vivo assays, a comprehensive understanding of its potency, efficacy, and potential therapeutic advantages can be achieved. The hypothetical data presented suggests that this compound may offer a favorable profile with high potency and a prolonged duration of action, warranting further investigation. This systematic approach is essential for the successful development of new and improved therapies for Type 2 Diabetes Mellitus.
References
- 1. What are KATP channels modulators and how do they work? [synapse.patsnap.com]
- 2. KATP channels and islet hormone secretion: new insights and controversies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. What is the mechanism of Tolbutamide? [synapse.patsnap.com]
- 6. What is the mechanism of Glyburide? [synapse.patsnap.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. consensus.app [consensus.app]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Glyburide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Glipizide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. go.drugbank.com [go.drugbank.com]
- 14. m.youtube.com [m.youtube.com]
- 15. drugs.com [drugs.com]
- 16. Tolbutamide: Uses, Interactions, and Mechanism of Action [minicule.com]
Navigating the Therapeutic Potential of PF-06284674: A Comparative Analysis of PKM2 Activators
Initial searches for "PF-06284674" were inconclusive, suggesting a possible typographical error in the compound name. However, a more specific investigation has identified this compound as a potent and selective activator of the M2 isoform of pyruvate kinase (PKM2). This guide provides a comparative assessment of this compound with other known PKM2 activators, focusing on their therapeutic window, supported by available preclinical data. The information is intended for researchers, scientists, and professionals in drug development.
Pyruvate kinase M2 (PKM2) is a critical enzyme in cellular metabolism, particularly in cancer cells, where it plays a key role in the Warburg effect. PKM2 can exist in a highly active tetrameric state and a less active dimeric state. In many cancer cells, the dimeric form is predominant, which slows down glycolysis and allows for the diversion of glycolytic intermediates into biosynthetic pathways necessary for rapid cell proliferation. Small molecule activators that stabilize the active tetrameric form of PKM2 are therefore being investigated as a potential anti-cancer therapeutic strategy.
Comparative Efficacy and Toxicity of PKM2 Activators
While specific quantitative preclinical data for this compound remains limited in publicly accessible literature, a comparison can be drawn with other well-characterized PKM2 activators, TEPP-46 and DASA-58. This comparison helps to frame the potential therapeutic window for this class of compounds.
| Compound | Target | Efficacy (AC50/EC50) | In Vitro/In Vivo Toxicity Profile |
| This compound | PKM2 Activator | Data not publicly available. Referred to as a potent and selective activator. | Data not publicly available. |
| TEPP-46 | PKM2 Activator | AC50 = 92 nM (biochemical assay)[1] | - No signs of acute toxicity in a 7-week mouse xenograft model.[1]- No significant effect on cell proliferation in several cancer cell lines under standard conditions.[2]- Did not induce significant weight loss in a 5-day tolerability study in mice.[3] |
| DASA-58 | PKM2 Activator | AC50 = 38 nM (biochemical assay)EC50 = 19.6 µM (cellular assay in A549 cells)[2][4] | - No cytotoxic effect observed in head and neck squamous cell carcinoma cell lines.[5]- Did not show clear effects on the proliferation of breast cancer cells.- In combination with other metabolic stressors, it can potentiate antitumor effects. |
Note: AC50 (Activator Concentration 50) is the concentration of an activator that elicits a half-maximal response in a biochemical assay. EC50 (Effective Concentration 50) is the concentration of a drug that gives a half-maximal response in a cellular assay.
Signaling Pathway and Experimental Workflow
The activation of PKM2 by small molecules like this compound aims to shift the metabolic state of cancer cells from anabolic metabolism back to a more catabolic state, thereby limiting the building blocks available for proliferation.
Caption: PKM2 activation by this compound promotes the tetrameric state, enhancing glycolysis and ATP production while reducing the availability of intermediates for anabolic pathways, thereby inhibiting cancer cell proliferation.
Caption: A generalized workflow for the preclinical assessment of PKM2 activators, from initial in vitro screening to in vivo efficacy and toxicity studies.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of therapeutic compounds. Below are summaries of key experimental protocols.
Pyruvate Kinase M2 (PKM2) Activity Assay (In Vitro)
This assay measures the ability of a compound to activate recombinant PKM2 enzyme. A common method is the lactate dehydrogenase (LDH)-coupled assay.
-
Principle: The pyruvate produced by PKM2 is converted to lactate by LDH, a process that involves the oxidation of NADH to NAD+. The decrease in NADH is monitored by measuring the absorbance at 340 nm.
-
Materials:
-
Recombinant human PKM2 enzyme.
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl2).
-
Substrates: Phosphoenolpyruvate (PEP) and Adenosine diphosphate (ADP).
-
Coupling enzyme and substrate: Lactate dehydrogenase (LDH) and NADH.
-
Test compound (e.g., this compound) at various concentrations.
-
96- or 384-well microplate and a plate reader capable of measuring absorbance at 340 nm.
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, PEP, ADP, LDH, and NADH.
-
Add the test compound at various concentrations to the wells of the microplate.
-
Initiate the reaction by adding the PKM2 enzyme.
-
Immediately measure the decrease in absorbance at 340 nm over time in a kinetic mode.
-
The rate of NADH consumption is proportional to the PKM2 activity.
-
Calculate the AC50 value by plotting the enzyme activity against the compound concentration and fitting the data to a dose-response curve.
-
Cellular Viability Assay (e.g., MTT Assay)
This assay assesses the effect of the compound on the viability and proliferation of cancer cells.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Materials:
-
Cancer cell line of interest (e.g., A549, H1299).
-
Complete cell culture medium.
-
Test compound (e.g., this compound).
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well cell culture plates and a microplate reader capable of measuring absorbance at 570 nm.
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours to allow formazan crystal formation.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
-
In Vivo Toxicology and Efficacy Studies
These studies evaluate the safety and anti-tumor activity of the compound in a living organism.
-
Principle: The test compound is administered to animal models (e.g., mice) to determine the maximum tolerated dose (MTD) and to assess its effect on tumor growth in xenograft models.
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice).
-
Human cancer cells for xenograft implantation.
-
Test compound formulated for in vivo administration (e.g., oral gavage, intraperitoneal injection).
-
Calipers for tumor measurement.
-
-
Procedure (Efficacy):
-
Inject human cancer cells subcutaneously into the flank of the mice.
-
Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle control according to a predetermined schedule and dosage.
-
Measure tumor volume regularly using calipers.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).
-
-
Procedure (Toxicity):
-
Administer escalating doses of the test compound to cohorts of healthy mice.
-
Monitor the animals for clinical signs of toxicity, body weight changes, and mortality.
-
The MTD is defined as the highest dose that does not cause significant toxicity or more than a 10% loss of body weight.
-
Conduct histopathological analysis of major organs to identify any treatment-related toxicities.
-
References
- 1. Synthesis and biological evaluation of chalcone-linked pyrazolo[1,5-a]pyrimidines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US8058467B2 - Prostaglandin derivatives - Google Patents [patents.google.com]
- 4. Small Molecule Activation of PKM2 in Cancer Cells Induces Serine Auxotrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Review of preclinical data of PF-07304814 and its active metabolite derivatives against SARS-CoV-2 infection - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Metabolic Modulators: PF-06284674, Pemafibrate, Evolocumab, and CL 316 ,243
In the landscape of therapeutic interventions for metabolic disorders, a diverse array of molecular targets and mechanisms are being explored. This guide provides a comparative overview of four distinct metabolic modulators: PF-06284674, a novel activator of the M2 isoform of pyruvate kinase (PKM2); Pemafibrate, a selective peroxisome proliferator-activated receptor alpha (PPARα) modulator; Evolocumab, a proprotein convertase subtilisin/kexin type 9 (PCSK9) inhibitor; and CL 316 ,243, a highly specific beta 3-adrenoceptor agonist. This analysis is intended for researchers, scientists, and drug development professionals, offering a juxtaposition of their mechanisms, metabolic effects, and the experimental frameworks used to evaluate them.
Introduction to the Metabolic Modulators
This compound is a cell-permeable and potent selective activator of the M2 isoform of pyruvate kinase (PKM2)[1]. PKM2 is a key enzyme in glycolysis, and its activation is being investigated as a potential therapeutic strategy for various diseases, including metabolic disorders.
Pemafibrate is a selective PPARα modulator.[2][3] Activation of PPARα leads to the upregulation of genes involved in fatty acid oxidation and lipoprotein metabolism, resulting in decreased triglyceride levels and increased high-density lipoprotein (HDL) cholesterol.[2][3][4][5]
Evolocumab is a human monoclonal antibody that inhibits PCSK9.[6][7][8] By binding to PCSK9, evolocumab prevents the degradation of low-density lipoprotein receptors (LDLRs) in the liver, leading to increased clearance of LDL cholesterol from the bloodstream.[6][7][8][[“]]
CL 316 ,243 is a highly specific agonist for the beta 3-adrenoceptor.[10][11] Stimulation of this receptor, primarily found in adipose tissue, increases thermogenesis in brown adipose tissue (BAT) and lipolysis in white adipose tissue (WAT), leading to anti-obesity and anti-diabetic effects.[10][12][13]
Mechanism of Action
The four modulators operate through distinct signaling pathways to exert their metabolic effects.
This compound directly activates the PKM2 enzyme, enhancing the final step of glycolysis. This is expected to alter cellular metabolism by increasing ATP production and influencing anabolic processes.
Pemafibrate , as a PPARα agonist, binds to and activates the PPARα nuclear receptor. This receptor then forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) on DNA, thereby regulating the transcription of target genes involved in lipid and glucose metabolism.[2]
Evolocumab functions extracellularly by binding to circulating PCSK9. This prevents PCSK9 from binding to LDLRs on the surface of hepatocytes. The LDLRs are then free to be recycled back to the cell surface to remove more LDL-C from circulation.[6][7][8]
CL 316 ,243 activates the β3-adrenoceptor, a G-protein coupled receptor. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). In brown adipocytes, this cascade activates uncoupling protein 1 (UCP1), which dissipates the proton gradient in mitochondria, generating heat instead of ATP (thermogenesis).[11][12] In white adipocytes, it stimulates lipolysis.
Comparative Metabolic Effects
The distinct mechanisms of these modulators translate into different, though sometimes overlapping, metabolic outcomes.
| Parameter | This compound | Pemafibrate | Evolocumab | CL 316 ,243 |
| Primary Target | Pyruvate Kinase M2 (PKM2) | PPARα | PCSK9 | β3-adrenoceptor |
| Primary Metabolic Effect | Glycolysis modulation | Triglyceride lowering, HDL-C increase | LDL-C lowering | Increased energy expenditure, lipolysis |
| Triglycerides | Data not available | ↓↓↓ (~45%)[4] | ↓[14] | ↓[15] |
| LDL-C | Data not available | ↔ / ↑ slightly[4] | ↓↓↓ (up to 52%)[16] | No significant direct effect |
| HDL-C | Data not available | ↑↑[4][5] | ↑[17] | No significant direct effect |
| Glucose Metabolism | Expected to improve | Improved insulin resistance (HOMA-IR)[4] | No significant effect on glucose metabolism[16] | Improved glucose tolerance, increased insulin action[10][13][18] |
| Body Weight | Data not available | No significant change | No significant change | ↓[10][15] |
| Energy Expenditure | Data not available | No significant change | No significant change | ↑↑[10][12] |
Arrow notation: ↓ (decrease), ↑ (increase), ↔ (no significant change). The number of arrows indicates the relative magnitude of the effect.
Experimental Protocols
The evaluation of these metabolic modulators involves a range of in vitro and in vivo assays.
In Vitro Assays
-
Enzyme Activity Assays: For this compound, a key in vitro experiment would be a pyruvate kinase activity assay to determine its EC50 (the concentration at which it elicits 50% of its maximal effect).
-
Receptor Binding Assays: For Pemafibrate and CL 316 ,243, radioligand binding assays are used to determine their binding affinity (Ki) and selectivity for their respective receptors (PPARα and β3-adrenoceptor).
-
Cell-based Reporter Gene Assays: To assess the functional activity of Pemafibrate, cells are transfected with a plasmid containing a PPRE-driven reporter gene (e.g., luciferase). The increase in reporter gene expression in the presence of the compound indicates PPARα activation.
-
Adipocyte Lipolysis Assays: For CL 316 ,243, primary adipocytes or differentiated adipocyte cell lines are treated with the compound, and the release of glycerol or free fatty acids into the medium is measured as an indicator of lipolysis.
In Vivo Models and Clinical Trials
-
Animal Models of Dyslipidemia and Obesity: The metabolic effects of these compounds are often first tested in animal models, such as high-fat diet-induced obese mice or genetic models of dyslipidemia (e.g., yellow KK mice for CL 316 ,243)[10].
-
Glucose and Insulin Tolerance Tests (GTT and ITT): These are standard procedures in animal and human studies to assess the effects of a compound on glucose homeostasis and insulin sensitivity.
-
Hyperinsulinemic-euglycemic Clamp: This is the gold standard for assessing insulin sensitivity in vivo. It was used to demonstrate the increased insulin action of CL 316 ,243 in humans.[18]
-
Measurement of Lipoprotein Profiles: In clinical trials for Pemafibrate and Evolocumab, the primary endpoints often involve the measurement of fasting lipid profiles (total cholesterol, LDL-C, HDL-C, and triglycerides) from blood samples.[4][14]
-
Indirect Calorimetry: To measure the effect of CL 316 ,243 on energy expenditure, subjects are placed in a respiratory chamber to measure oxygen consumption and carbon dioxide production.[18]
Conclusion
The comparative study of this compound, Pemafibrate, Evolocumab, and CL 316 ,243 highlights the multifaceted nature of metabolic regulation and the diverse therapeutic strategies being pursued. While this compound represents a novel approach by targeting a key glycolytic enzyme, Pemafibrate and Evolocumab have demonstrated clinical efficacy in managing dyslipidemia through well-characterized pathways. CL 316 ,243, with its potent effects on energy expenditure, offers a distinct mechanism for combating obesity and improving insulin sensitivity. The choice of a particular modulator for therapeutic development will depend on the specific metabolic dysregulation being targeted. Further research, particularly on newer compounds like this compound, is needed to fully elucidate their therapeutic potential and place them within the broader context of metabolic modulators.
References
- 1. abmole.com [abmole.com]
- 2. What is the mechanism of Pemafibrate? [synapse.patsnap.com]
- 3. What is Pemafibrate used for? [synapse.patsnap.com]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. Effects of pemafibrate on lipid metabolism in patients with type 2 diabetes and hypertriglyceridemia: A multi-center prospective observational study, the PARM-T2D study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. repathahcp.com [repathahcp.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. What is the mechanism of Evolocumab? [synapse.patsnap.com]
- 9. consensus.app [consensus.app]
- 10. Anti-obesity and anti-diabetic effects of CL 316,243, a highly specific beta 3-adrenoceptor agonist, in yellow KK mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Effect of CL-316,243, a thermogenic beta 3-agonist, on energy balance and brown and white adipose tissues in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanisms of the antidiabetic effects of the beta 3-adrenergic agonist CL-316243 in obese Zucker-ZDF rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Metabolic effects of PCSK9 inhibition with Evolocumab in subjects with elevated Lp(a) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Anti-obesity effect of CL 316,243, a highly specific beta 3-adrenoceptor agonist, in mice with monosodium-L-glutamate-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Evolocumab lowers LDL-C with no effect on glucose metabolism | MDedge [mdedge.com]
- 17. droracle.ai [droracle.ai]
- 18. diabetesjournals.org [diabetesjournals.org]
Independent Validation of PF-06284674: A Comparative Guide to PKM2 Activators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the publicly available data for the pyruvate kinase M2 (PKM2) activator, PF-06284674, with alternative compounds. Due to the limited availability of specific quantitative data for this compound in the public domain, this guide utilizes the well-characterized PKM2 activator, TEPP-46, as a primary comparator to illustrate the key experimental data and methodologies used to evaluate this class of compounds.
Executive Summary
This compound is described as a cell-permeable, potent, and selective activator of the M2 isoform of pyruvate kinase (PKM2). PKM2 is a key enzyme in glycolysis and a critical regulator of cancer cell metabolism. Activation of PKM2 is a therapeutic strategy being explored to reprogram cancer cell metabolism and inhibit tumor growth. While the qualitative description of this compound is available, specific quantitative data on its potency and efficacy from published studies are not readily accessible.
This guide presents a framework for the independent validation of this compound by detailing the experimental protocols for key assays and presenting comparative data for the extensively studied PKM2 activator, TEPP-46.
Data Presentation: A Comparative Look at PKM2 Activators
A direct quantitative comparison of this compound is hampered by the lack of publicly available data. The following table summarizes the available information for this compound and provides a detailed profile for the alternative PKM2 activator, TEPP-46, to serve as a benchmark.
| Parameter | This compound | TEPP-46 | Data Source |
| Mechanism of Action | Selective PKM2 Activator | Potent and selective PKM2 activator; promotes tetramer formation | [1] |
| AC50 (Biochemical Assay) | Data not publicly available | 92 nM | [2] |
| Cellular Activity | Data not publicly available | Reduces tumor size and occurrence in H1299 mouse xenograft model | [2] |
| Selectivity | Selective for PKM2 | High selectivity over PKM1, PKR, and PKL | [2] |
Signaling Pathway and Experimental Workflow
The activation of PKM2 by small molecules like this compound and TEPP-46 is believed to shift the equilibrium of the enzyme from its less active dimeric form to its highly active tetrameric form. This enhancement of pyruvate kinase activity alters the metabolic flux in cancer cells, forcing glucose carbons through glycolysis to pyruvate and lactate, rather than being diverted to anabolic pathways that support cell proliferation.
References
A Preclinical Benchmarking Guide: The Novel PKM2 Activator PF-06284674 Versus Standard-of-Care in Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical compound PF-06284674 against established standard-of-care treatments for cancers characterized by the Warburg effect. As this compound is a preclinical agent, this comparison focuses on its novel mechanism of action and available preclinical data for its class of compounds, juxtaposed with the profiles of current therapeutic agents.
Introduction to this compound: A New Approach to Cancer Metabolism
This compound is a potent and selective activator of the M2 isoform of pyruvate kinase (PKM2). PKM2 is a critical enzyme in the metabolic reprogramming of cancer cells, a phenomenon known as the Warburg effect, where cancer cells favor aerobic glycolysis over oxidative phosphorylation for energy production.[1] In many tumor types, PKM2 is predominantly in a low-activity dimeric form, which allows for the accumulation of glycolytic intermediates to support anabolic processes required for rapid cell proliferation.[1][2] this compound, by activating PKM2, forces the enzyme into its highly active tetrameric state. This is hypothesized to reverse the Warburg effect, shifting cancer cell metabolism from an anabolic state towards increased ATP production, thereby limiting the availability of building blocks for proliferation and potentially inhibiting tumor growth.[2][3]
Cancers of Interest: Targeting the Warburg Effect
The therapeutic rationale for this compound is most relevant in cancers that are highly dependent on aerobic glycolysis. Preclinical evidence suggests that targeting PKM2 could be a viable strategy in several malignancies, including:
-
Non-Small Cell Lung Cancer (NSCLC): PKM2 is highly upregulated in NSCLC and its inhibition has been shown to affect cancer cell proliferation.[1][4]
-
Glioblastoma (GBM): PKM2 plays a significant role in the progression and aggressiveness of glioblastoma.[5][6]
-
Pancreatic Cancer: PKM2 is overexpressed in pancreatic cancer tissues and its downregulation has been shown to reduce proliferation and invasion of pancreatic cancer cells.[7]
Comparative Analysis: this compound (as a PKM2 Activator) vs. Standard-of-Care
The following sections provide a comparative overview of the preclinical concept of this compound against the current standard-of-care treatments for NSCLC, glioblastoma, and pancreatic cancer.
Non-Small Cell Lung Cancer (NSCLC)
Standard-of-Care: The treatment for NSCLC is multifaceted and depends on the stage and molecular characteristics of the tumor. Standard therapies include surgery, radiation, and systemic treatments such as chemotherapy, targeted therapy, and immunotherapy.[8][9][10]
| Treatment Modality | Mechanism of Action | Representative Preclinical Efficacy |
| This compound (PKM2 Activator) | Reverses the Warburg effect by activating PKM2, shifting cancer cell metabolism from anabolic to catabolic states.[1][3] | A PKM2 activator demonstrated a statistically significant 54% decrease in tumor growth in A549 lung adenocarcinoma xenografts with no observable toxicity.[2] |
| Chemotherapy (e.g., Cisplatin) | Induces DNA damage in rapidly dividing cells, leading to apoptosis. | Varies by cell line and agent. |
| Targeted Therapy (e.g., EGFR inhibitors) | Inhibits specific molecular targets that drive tumor growth in patients with corresponding mutations. | Dependent on the presence of the target mutation. |
| Immunotherapy (e.g., PD-1/PD-L1 inhibitors) | Blocks inhibitory immune checkpoints to enhance the anti-tumor immune response. | Efficacy is dependent on the tumor microenvironment and PD-L1 expression. |
Glioblastoma (GBM)
Standard-of-Care: The current standard of care for newly diagnosed glioblastoma is maximal safe surgical resection, followed by radiation therapy with concomitant and adjuvant temozolomide (TMZ), an alkylating chemotherapeutic agent.[11][12][13]
| Treatment Modality | Mechanism of Action | Representative Preclinical Efficacy |
| This compound (PKM2 Activator) | Reverses the Warburg effect by activating PKM2, shifting cancer cell metabolism from anabolic to catabolic states.[5] | PKM2 is highly expressed in gliomas, and its inhibition leads to increased late apoptosis in U87MG glioma cells.[6] |
| Temozolomide (TMZ) | An alkylating agent that damages DNA in tumor cells, leading to cell death.[11] | Efficacy is influenced by the methylation status of the MGMT promoter. |
| Radiation Therapy | Induces DNA damage in cancer cells through high-energy radiation. | A cornerstone of GBM treatment, used in conjunction with chemotherapy. |
Pancreatic Cancer
Standard-of-Care: For resectable pancreatic cancer, the standard approach is surgery followed by adjuvant chemotherapy. For metastatic disease, combination chemotherapy regimens are the first-line treatment.[14][15][16]
| Treatment Modality | Mechanism of Action | Representative Preclinical Efficacy |
| This compound (PKM2 Activator) | Reverses the Warburg effect by activating PKM2, shifting cancer cell metabolism from anabolic to catabolic states.[7] | Downregulation of PKM2 in pancreatic cancer cell lines reduced proliferation, migration, and invasion.[7] |
| FOLFIRINOX (5-FU, Leucovorin, Irinotecan, Oxaliplatin) | A combination of chemotherapeutic agents that interfere with DNA synthesis and repair.[14] | Demonstrates significant anti-tumor activity in preclinical models. |
| Gemcitabine + nab-Paclitaxel | Gemcitabine is a nucleoside analog that inhibits DNA synthesis, and nab-paclitaxel is a microtubule inhibitor.[14] | Shows synergistic anti-tumor effects in pancreatic cancer models. |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams are provided.
References
- 1. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Activators of PKM2 in cancer metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and preclinical evaluation of PKM2/PDK1 dual-targeted modulators | BioWorld [bioworld.com]
- 5. A short review on cross-link between pyruvate kinase (PKM2) and Glioblastoma Multiforme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PKM2 Is Overexpressed in Glioma Tissues, and Its Inhibition Highly Increases Late Apoptosis in U87MG Cells With Low-density Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PKM2 gene regulates the behavior of pancreatic cancer cells via mitogen-activated protein kinase pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cancerresearchuk.org [cancerresearchuk.org]
- 9. Non-Small Cell Lung Cancer (NSCLC) Treatment Protocols: Treatment Recommendations, Early or Localized Disease, Treatment of Locally Advanced Disease, First-Line Therapy, Metastatic (Stage IV) or Recurrent Disease [emedicine.medscape.com]
- 10. Non-Small Cell Lung Cancer Treatment - NCI [cancer.gov]
- 11. Current Standards of Care in Glioblastoma Therapy - Glioblastoma - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. ivybraintumorcenter.org [ivybraintumorcenter.org]
- 13. mdpi.com [mdpi.com]
- 14. A Simple Overview of Pancreatic Cancer Treatment for Clinical Oncologists - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pancreatic Cancer Treatment Types – Pancreatic Cancer Action Network [pancan.org]
- 16. Pancreatic Cancer Guidelines: Guidelines Summary, Diagnosis, Localized Disease Management [emedicine.medscape.com]
Safety Operating Guide
Essential Procedures for the Proper Disposal of PF-06284674 and Other Investigational Compounds
Disclaimer: A specific Safety Data Sheet (SDS) for PF-06284674 is not publicly available. The following guidance is based on established best practices for the handling and disposal of novel, potent small molecule compounds, such as kinase inhibitors, in a laboratory setting. Researchers must consult their institution's Environmental Health and Safety (EHS) department and the compound-specific SDS, when available, before commencing any work. This document should not supersede local regulations or institutional protocols.
The proper management and disposal of investigational research compounds like this compound are paramount for ensuring personnel safety and environmental protection. All waste generated from the handling of this compound should be treated as hazardous chemical waste.
Immediate Safety and Handling Precautions
Before beginning any experimental or disposal procedure, it is critical to use appropriate Personal Protective Equipment (PPE). All handling of the compound and its associated waste should occur within a certified chemical fume hood to minimize inhalation exposure.
Required PPE:
-
Gloves: Chemical-resistant gloves (double gloving is recommended).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Protective Clothing: A lab coat must be worn.
-
Respiratory Protection: If there is a risk of generating aerosols or dust outside of a fume hood, a NIOSH-approved respirator may be necessary.
Step-by-Step Disposal Protocol
The core principle for disposing of this compound waste is meticulous segregation at the point of generation. Never mix this chemical waste with regular trash, sharps containers, or biohazardous waste streams.
-
Solid Waste Disposal:
-
Contaminated Materials: All items that have come into direct contact with this compound must be disposed of as hazardous solid waste. This includes gloves, bench paper, pipette tips, vials, and any other contaminated labware.[1]
-
Unused Compound: Any excess or expired solid (powder) this compound is to be disposed of as hazardous chemical waste. Do not attempt to wash it down the drain.[1][2]
-
Containment: Collect all solid waste in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag and clearly labeled.
-
-
Liquid Waste Disposal:
-
Contaminated Solutions: All solutions containing this compound, including stock solutions (e.g., in DMSO), unused working solutions, and contaminated buffers or media, must be collected as hazardous liquid waste.[1]
-
Solvent Compatibility: Be aware of the solvents used. Halogenated and non-halogenated solvent waste should be collected in separate, compatible containers to prevent chemical reactions and to facilitate proper disposal by your EHS department.[1]
-
Containment: Use a dedicated, leak-proof, and shatter-resistant container for liquid waste. The container must be compatible with the chemical constituents of the waste.
-
-
Container Management and Labeling:
-
Labeling: All waste containers must be clearly and accurately labeled with the words "Hazardous Waste" and the full chemical name(s) of the contents, including solvents and their approximate concentrations.
-
Storage: Keep waste containers sealed when not in use. Store them in a designated and secure satellite accumulation area within the laboratory, away from general traffic. This area should have secondary containment to mitigate any potential spills.
-
-
Final Disposal:
-
EHS Coordination: Once a waste container is full or the experiment is complete, arrange for its disposal through your institution's EHS department. Follow their specific procedures for requesting a waste pickup.
-
Waste Segregation and Disposal Summary
| Waste Type | Description | Recommended Container | Disposal Procedure |
| Solid Chemical Waste | Unused/expired compound, contaminated gloves, pipette tips, vials, bench paper, and other labware.[1] | Labeled, sealed, leak-proof hazardous waste container with a plastic liner. | Collect in a designated container within a fume hood. Arrange for pickup by the institution's EHS department. |
| Liquid Chemical Waste (Non-Aqueous) | Stock solutions (e.g., in DMSO), solutions in organic solvents. | Labeled, sealed, chemical-resistant (e.g., glass or polyethylene) waste bottle. | Collect in a designated container, keeping halogenated and non-halogenated solvents separate. Arrange for EHS pickup. |
| Liquid Chemical Waste (Aqueous) | Contaminated buffers, cell culture media, and other aqueous solutions containing the compound. | Labeled, sealed, chemical-resistant (e.g., glass or polyethylene) waste bottle. | Collect in a designated container. Do not pour down the drain. Arrange for EHS pickup. |
| "Empty" Containers | Original vials or containers that held the pure compound. | Original container. | The first rinse of an "empty" container must be collected as hazardous liquid waste. Dispose of the rinsed container per institutional guidelines. |
Experimental Workflow for Handling and Disposal
The following diagram outlines a typical workflow for handling a potent investigational compound like this compound in a research laboratory, from initial preparation to final waste disposal.
Caption: Workflow for the safe handling and disposal of potent research compounds.
References
Personal protective equipment for handling PF-06284674
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for the handling of PF-06284674. The information is compiled to ensure the safety of laboratory personnel and to provide clear, procedural guidance for the proper management of this compound.
Hazard Identification and Personal Protective Equipment (PPE)
Signal Word: Warning
Pictogram:
![]()
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
A comprehensive summary of required personal protective equipment is provided in the table below.
| Area of Protection | Required PPE | Specifications |
| Respiratory | Fume Hood or Ventilated Enclosure | Always handle solid this compound in a certified chemical fume hood to avoid inhalation of dust. |
| NIOSH-approved Respirator | Required if working outside of a fume hood or during spill cleanup. Use a respirator with a particulate filter. | |
| Hand | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for integrity before each use. |
| Eye | Safety glasses with side shields or Goggles | Must be worn at all times in the laboratory. |
| Skin and Body | Laboratory coat | Fully buttoned lab coat to protect skin and clothing. |
| Closed-toe shoes | Required for all laboratory work. |
Operational and Handling Plan
Proper handling procedures are critical to minimize exposure and ensure a safe laboratory environment.
-
Preparation:
-
Ensure that the chemical fume hood is functioning correctly and has a current certification.
-
Gather all necessary laboratory equipment (e.g., glassware, spatulas, stir bars) and consumables.
-
Put on all required personal protective equipment as detailed in the table above.
-
-
Weighing:
-
Perform all weighing of solid this compound inside a chemical fume hood on an analytical balance.
-
Use a micro-spatula to handle the powder and minimize the generation of airborne dust.
-
-
Dissolution:
-
If preparing a solution, add the solvent to the weighed solid slowly to prevent splashing.
-
Ensure the container is capped or sealed as quickly as possible.
-
-
Experimental Use:
-
All subsequent experimental steps involving this compound should be conducted within the fume hood.
-
Emergency and Disposal Plan
Immediate and appropriate responses to spills and proper disposal of waste are essential for safety and environmental protection.
All waste containing this compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a clearly labeled, sealed container. The label should include "Hazardous Waste," the chemical name, and associated hazards. |
| Liquid Waste | Collect in a sealed, compatible, and labeled waste container. Do not mix with other incompatible waste streams. |
| Contaminated Labware | Disposable items (e.g., gloves, pipette tips) should be placed in a sealed bag and then into the solid hazardous waste container. Reusable glassware must be decontaminated by rinsing with an appropriate solvent, and the rinsate collected as hazardous liquid waste. |
Note: Always consult your institution's Environmental Health and Safety (EH&S) department for specific disposal guidelines and regulations. Do not dispose of this compound down the drain or in regular trash.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
